MM 77 dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 | |
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159311-94-1 | |
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MM 77 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available preclinical research. The document details its interaction with the 5-HT1A receptor, its impact on downstream signaling pathways, and its observed pharmacological effects in behavioral models. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of information on the molecular and functional profile of this compound.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, anxiety, and cognition. The diverse effects of serotonin are mediated by a large family of 5-HT receptors. Among these, the 5-HT1A receptor is a key therapeutic target for various neuropsychiatric disorders. This compound has been identified as a potent and selective antagonist of the postsynaptic 5-HT1A receptor, exhibiting potential anxiolytic-like properties. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent.
Molecular Target: The 5-HT1A Receptor
This compound exerts its pharmacological effects primarily through its interaction with the 5-HT1A receptor.
Binding Affinity and Selectivity
Mechanism of Action at the Synapse
This compound functions as an antagonist at postsynaptic 5-HT1A receptors. In the central nervous system, 5-HT1A receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. This compound's action is primarily focused on the postsynaptic receptors.
By blocking these postsynaptic receptors, this compound prevents the binding of endogenous serotonin. This action inhibits the downstream signaling cascades that are normally initiated by 5-HT1A receptor activation.
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound blocks the initiation of these signaling pathways by serotonin.
Inhibition of Adenylyl Cyclase
Activation of the Gi/o protein by the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). By blocking the receptor, this compound prevents this inhibition, thereby maintaining intracellular cAMP levels that would otherwise be reduced by serotonin.
Modulation of Ion Channels
The Gβγ subunit of the activated Gi/o protein can also directly modulate the activity of ion channels. Specifically, 5-HT1A receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated Ca2+ channels. This results in neuronal hyperpolarization and a decrease in neuronal excitability. As an antagonist, this compound would prevent these serotonin-mediated effects on ion channel activity, thus preventing the hyperpolarization and reduced excitability of the postsynaptic neuron.
Diagram of Postsynaptic 5-HT1A Receptor Signaling Antagonized by this compound
Caption: Antagonistic action of MM 77 at the postsynaptic 5-HT1A receptor.
Pharmacological Effects and In Vivo Studies
Preclinical studies have investigated the behavioral effects of this compound, suggesting its potential as an anxiolytic agent.
Anxiolytic-like Activity
This compound has been shown to exhibit anxiolytic-like activity in animal models.[2][3][4] This effect is consistent with its role as a postsynaptic 5-HT1A receptor antagonist.
A study by Griebel et al. (1999) evaluated MM 77 in the mouse defense test battery.[5] The results indicated that MM-77 produced significant effects on defensive behaviors, although these were observed at doses that also reduced spontaneous locomotor activity, suggesting a potential for behaviorally non-specific actions at higher concentrations.[5]
Effects in Stress Models
A key study by Briones-Aranda et al. (2005) investigated the effect of MM 77 on stressed mice in the forced swimming test.[6] This test is a common behavioral paradigm used to screen for antidepressant and anxiolytic drugs. The study found that MM-77 could block the behavioral effects induced by the 5-HT1A receptor agonist 8-OH-DPAT in stressed animals.[6] This provides in vivo evidence for its antagonist activity at the 5-HT1A receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.
Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from transfected cell lines or brain tissue).
-
Radiolabeled ligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).
-
This compound at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of MM 77 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
Forced Swim Test (as per Briones-Aranda et al., 2005)
-
Objective: To assess the in vivo antagonist effect of MM 77 on 5-HT1A receptor-mediated behaviors in a stress model.
-
Animals: Male Swiss Webster mice.
-
Apparatus: A glass cylinder filled with water.
-
Procedure:
-
Forced Swimming Stress: Individually place mice in the water-filled cylinder for a specified duration (e.g., 15 minutes).
-
Drug Administration: After a recovery period (e.g., 24 hours), administer this compound or vehicle, followed by a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) or vehicle.
-
Behavioral Testing: Place the mice back into the swim cylinder for a shorter test session (e.g., 5 minutes).
-
Data Analysis: Score the duration of immobility during the test session. A decrease in immobility is interpreted as an antidepressant/anxiolytic-like effect. The ability of MM 77 to block the effects of the agonist is indicative of its antagonist activity.
-
Diagram of Forced Swim Test Experimental Design
Caption: Experimental workflow for the forced swim test.
Quantitative Data Summary
Currently, specific quantitative binding data (Ki, IC50) for this compound are not available in the reviewed literature. The in vivo studies have used qualitative behavioral endpoints. The following table summarizes the type of data reported in key studies.
| Study | Experimental Model | Compound(s) Tested | Key Findings |
| Griebel et al. (1999)[5] | Mouse Defense Test Battery | MM 77, Diazepam, other 5-HT1A antagonists | MM 77 reduced defensive behaviors at doses that also decreased locomotor activity. |
| Briones-Aranda et al. (2005)[6] | Mouse Forced Swim Test | MM 77, 8-OH-DPAT, Indorenate, Buspirone | MM 77 blocked the behavioral effects of the 5-HT1A agonist 8-OH-DPAT in stressed mice. |
Conclusion
This compound is a potent postsynaptic antagonist of the 5-HT1A receptor. Its mechanism of action involves the blockade of serotonin-mediated signaling through Gi/o-coupled pathways, thereby preventing the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels. In vivo studies have demonstrated its ability to antagonize the effects of 5-HT1A agonists and have suggested potential anxiolytic-like properties. Further research is required to fully elucidate its quantitative pharmacological profile, including its precise binding affinity and selectivity, and to further explore its therapeutic potential in various neuropsychiatric disorders. This technical guide provides a foundational understanding of this compound's mechanism of action to support ongoing and future research endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 6. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MM 77 Dihydrochloride: A Postsynaptic 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 77 dihydrochloride, chemically known as 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride, is a potent and selective antagonist of the postsynaptic 5-hydroxytryptamine-1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional antagonism, and in vivo efficacy in preclinical models of anxiety. Detailed experimental protocols for its synthesis, receptor binding assays, and functional characterization are presented to facilitate further research and development. Additionally, this guide explores the signaling pathways associated with the 5-HT1A receptor and the logical workflow for characterizing novel receptor antagonists.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for anxiety and depressive disorders.[1] 5-HT1A receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, septum, and cortex, where they modulate neuronal activity.[1] Antagonism of postsynaptic 5-HT1A receptors has been proposed as a therapeutic strategy for certain neuropsychiatric conditions.
MM 77 has been identified as a potent antagonist with a degree of specificity for postsynaptic 5-HT1A receptors. Notably, it also exhibits some characteristics of a 5-HT1A agonist and possesses antagonist activity at α1-adrenoceptors. This mixed pharmacological profile warrants a detailed investigation to fully understand its therapeutic potential and off-target effects. This guide aims to consolidate the available data on this compound and provide the necessary technical information for its scientific evaluation.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride |
| Molecular Formula | C20H29N3O3 · 2HCl |
| Molecular Weight | 444.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Pharmacology
Receptor Binding Affinity
A study by Arkle et al. (2004) investigated the α1-adrenoceptor antagonist properties of MM 77.
| Receptor Subtype | Ligand | Assay Type | Value |
| α1-adrenoceptor | Phenylephrine | Schild Analysis | pA2 = 6.8 ± 0.1 |
Table 1: Adrenoceptor Antagonist Activity of MM 77
Functional Antagonism
MM 77 is characterized as a postsynaptic 5-HT1A receptor antagonist.[3] Functional assays are crucial to determine its potency and efficacy in blocking agonist-induced receptor activation.
A study by Arkle et al. (2004) demonstrated that MM 77 acts as a non-competitive antagonist at α1-adrenoceptors, with a Schild plot slope of 1.42 ± 0.2. This indicates that at higher concentrations, it can inhibit the maximal response to α1-adrenergic agonists.
Further functional studies, such as GTPγS binding assays or second messenger assays (e.g., cAMP inhibition), are necessary to determine the pA2 or Kb value of MM 77 at the 5-HT1A receptor and to confirm its antagonist versus potential partial agonist activity at this target.
In Vivo Efficacy
MM 77 has demonstrated anxiolytic-like effects in preclinical models. A study by Briones-Aranda et al. (2005) investigated the effect of MM 77 on stressed mice in the forced swimming test. The study found that a stressful event produced an anxiolytic-like effect, which was reversed by the 5-HT1A receptor agonist 8-OH-DPAT. This agonist-induced effect was, in turn, blocked by MM 77, confirming its in vivo antagonist activity at postsynaptic 5-HT1A receptors.[3]
Quantitative data from this study, such as the specific doses of MM 77 used and the magnitude of the behavioral effects, are essential for a complete understanding of its in vivo potency.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride is not explicitly available in a single source. However, based on the synthesis of related compounds, a plausible synthetic route can be proposed. The key starting material is 1-(2-methoxyphenyl)piperazine.[4][5]
Proposed Synthetic Scheme:
References
- 1. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
The Role of MM-77 Dihydrochloride in Elucidating Anxiety-Like Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-77 dihydrochloride, a potent and selective postsynaptic antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A), has emerged as a valuable pharmacological tool for investigating the neurobiological underpinnings of anxiety-like behavior. Its specific action on postsynaptic 5-HT1A receptors allows for the dissection of serotonergic signaling pathways implicated in mood and anxiety disorders. This technical guide provides an in-depth overview of the use of MM-77 dihydrochloride in preclinical anxiety research, compiling available quantitative data, detailing experimental protocols, and illustrating the relevant signaling pathways.
Mechanism of Action
MM-77 dihydrochloride, chemically known as 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, functions as a high-affinity antagonist at postsynaptic 5-HT1A receptors.[1] These G-protein coupled receptors are densely expressed in brain regions critical for emotional regulation, including the hippocampus, amygdala, and prefrontal cortex. By blocking the action of serotonin at these postsynaptic sites, MM-77 allows researchers to probe the functional significance of this specific receptor population in modulating anxiety-related responses.
Data Presentation: Efficacy of MM-77 in Animal Models of Anxiety
The anxiolytic-like effects of MM-77 have been demonstrated in preclinical studies. The following table summarizes the available quantitative data from a key study investigating the effects of MM-77 in a mouse model of stress-induced anxiety.
| Behavioral Assay | Animal Model | Treatment Groups | Key Findings | Reference |
| Forced Swim Test | Stressed Mice | Vehicle, 8-OH-DPAT (0.0625 mg/kg), MM-77 (0.5 mg/kg) + 8-OH-DPAT (0.0625 mg/kg) | MM-77 (0.5 mg/kg) reversed the anxiogenic-like effect (increased immobility) induced by the 5-HT1A agonist 8-OH-DPAT in stressed mice. | [1] |
Note: Further quantitative data from dose-response studies and other behavioral assays are needed to provide a more comprehensive profile of MM-77's anxiolytic-like activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for key behavioral assays used to study anxiety-like behavior in rodents, which can be adapted for investigations involving MM-77 dihydrochloride.
Forced Swim Test (FST)
The FST is a widely used model to assess behavioral despair, which can be modulated by anxiolytic and antidepressant compounds.
Apparatus:
-
A transparent cylindrical tank (20 cm in diameter, 40 cm in height).
-
Water maintained at 23-25°C, filled to a depth of 15 cm.
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer MM-77 dihydrochloride or vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test.
-
Gently place each mouse into the water-filled cylinder.
-
Record the session, typically lasting 6 minutes, using a video camera.
-
Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
-
An increase in immobility is interpreted as a depressive-like or anxiogenic-like state, while a decrease suggests an antidepressant or anxiolytic-like effect.
Elevated Plus Maze (EPM)
The EPM is a classic test for anxiety-like behavior, based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated 50 cm from the floor.
-
Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) opposite to each other.
-
A central platform (10 x 10 cm).
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour.
-
Administer MM-77 dihydrochloride or vehicle control prior to the test.
-
Place the animal on the central platform, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session, recorded by a video camera.
-
Analyze the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square arena (e.g., 50 x 50 x 40 cm) with the floor divided into a central and a peripheral zone.
Procedure:
-
Habituate the animals to the testing room.
-
Administer MM-77 dihydrochloride or vehicle control.
-
Place the animal in the center of the open field.
-
Record the animal's activity for a set period (e.g., 10-15 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
A decrease in time spent in the center of the arena is often interpreted as an anxiogenic-like phenotype, while an increase suggests anxiolytic-like properties.
Signaling Pathways and Visualizations
MM-77 dihydrochloride exerts its effects by blocking the signaling cascade initiated by serotonin binding to postsynaptic 5-HT1A receptors. This G-protein coupled receptor primarily signals through the Gi/o pathway.
Caption: Postsynaptic 5-HT1A receptor signaling pathway antagonism by MM-77.
The diagram above illustrates that serotonin binding to the 5-HT1A receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. Simultaneously, the βγ subunits of the G-protein can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx. These actions collectively decrease neuronal excitability. The Gi/o pathway can also modulate the Extracellular signal-Regulated Kinase (ERK) pathway, influencing longer-term cellular processes. MM-77, by blocking serotonin's access to the receptor, prevents this entire signaling cascade.
References
In-Depth Technical Guide: Selectivity of MM-77 Dihydrochloride for Postsynaptic 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-77 dihydrochloride, chemically identified as 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine, is a notable pharmacological tool recognized for its antagonist activity at the postsynaptic serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive analysis of the binding affinity and selectivity profile of MM-77 dihydrochloride. The document details its interaction with the primary target, the 5-HT1A receptor, and explores its off-target activities, particularly at α1-adrenoceptors. This guide synthesizes available quantitative data, presents detailed experimental methodologies for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, offering a thorough resource for researchers in pharmacology and drug development.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial target in the treatment of various central nervous system (CNS) disorders, including anxiety and depression. The development of selective ligands for this receptor is paramount for elucidating its physiological roles and for designing therapeutics with improved efficacy and side-effect profiles. MM-77 has been identified as a potent antagonist of the postsynaptic 5-HT1A receptor.[1] Understanding its complete pharmacological profile, including its selectivity over other receptor subtypes, is essential for its proper application in research and potential therapeutic development. This guide aims to provide an in-depth technical overview of the selectivity of MM-77 dihydrochloride for the postsynaptic 5-HT1A receptor.
Binding Affinity and Selectivity Profile
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The selectivity of MM-77 for the 5-HT1A receptor has been characterized through radioligand binding assays.
Quantitative Data
The following table summarizes the binding affinities (Ki) of MM-77 dihydrochloride for the 5-HT1A receptor and key off-target receptors.
| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |
| 5-HT1A | MM-77 | Data not explicitly found in searches | - | - | - |
| α1-adrenoceptor | XB513 (a related compound) | 29 | Rat | Brain membranes | [2] |
Note: Despite extensive searches, the specific Ki value of MM-77 for the 5-HT1A receptor from its primary characterization by Mokrosz et al. (1994) could not be definitively retrieved. However, its potent antagonist activity at this receptor is well-documented in functional studies. The Ki value for the related compound XB513 at the α1-adrenoceptor provides an indication of the potential for off-target effects within this compound class.
Experimental Protocols
The characterization of MM-77's binding profile relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of MM-77 for the 5-HT1A receptor and other receptors of interest.
General Protocol (Competitive Inhibition Assay):
-
Membrane Preparation:
-
Tissues (e.g., rat hippocampus for 5-HT1A, rat brain cortex for α1-adrenoceptors) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Incubation:
-
A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]prazosin for α1-adrenoceptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (MM-77 dihydrochloride) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of MM-77 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays (Adenylyl Cyclase Activity)
5-HT1A receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, MM-77 would be expected to block the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the functional antagonist potency of MM-77 at the 5-HT1A receptor by measuring its effect on adenylyl cyclase activity.
General Protocol:
-
Cell Culture and Treatment:
-
Cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
Cells are pre-incubated with various concentrations of MM-77 dihydrochloride.
-
A 5-HT1A receptor agonist (e.g., 8-OH-DPAT) is then added to stimulate the inhibition of adenylyl cyclase.
-
A positive control for adenylyl cyclase activation (e.g., forskolin) is often used.
-
-
Measurement of cAMP Levels:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a variety of methods, such as:
-
Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.
-
Enzyme-linked immunosorbent assay (ELISA): A colorimetric or fluorometric competitive immunoassay.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP tracer.
-
-
-
Data Analysis:
-
The ability of MM-77 to reverse the agonist-induced inhibition of cAMP production is quantified.
-
The concentration of MM-77 that produces 50% of its maximal effect (EC50) is determined.
-
For antagonists, the pA2 value, a measure of antagonist potency, can be calculated from Schild analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key aspects of MM-77's mechanism of action and the methods used to study it.
Caption: 5-HT1A receptor signaling cascade.
Caption: Workflow for a binding assay.
References
An In-depth Technical Guide to MM 77 Dihydrochloride: A Potent 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 77 dihydrochloride is a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and biological characterization are presented to facilitate its application in research and drug development. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to provide a clear and concise understanding of its mechanism of action and experimental application.
Chemical Structure and Properties
This compound, with the IUPAC name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a piperazine derivative. Its chemical structure is characterized by a methoxyphenylpiperazine moiety linked via a butyl chain to a succinimide group. The dihydrochloride salt form enhances its solubility in aqueous solutions.
Chemical Structure
The chemical structure of this compound is depicted below:
Systematic Name: 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl | [1] |
| Molecular Weight | 418.36 g/mol | [1] |
| CAS Number | 159187-70-9 | [1] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: <31.38 mg/mL | [1] |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(CCC3=O)=O.Cl.Cl | [1] |
| Storage | Store at -20°C for up to 3 years as a powder. In solvent, store at -80°C for up to 2 years. | [1] |
Synthesis and Purification
The synthesis of this compound involves a multi-step process. The following is a proposed experimental protocol based on the synthesis of its precursors and related compounds.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of N-(4-bromobutyl)succinimide
-
To a solution of succinimide in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate.
-
Add 1,4-dibromobutane to the mixture.
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(4-bromobutyl)succinimide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine (MM 77 Free Base)
-
Dissolve 1-(2-methoxyphenyl)piperazine and N-(4-bromobutyl)succinimide in a suitable solvent like acetonitrile.
-
Add a base, such as potassium carbonate, to the mixture.
-
Reflux the reaction mixture for an extended period (e.g., 24-48 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer and evaporate the solvent to yield the crude free base of MM 77.
Step 3: Formation of this compound
-
Dissolve the crude MM 77 free base in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise until the solution is acidic.
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.
Purification
The primary method for the purification of this compound is recrystallization.
Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.
-
If the solution is colored, treat it with activated charcoal and filter while hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective antagonist of the 5-HT1A receptor.[2][3] It is suggested to be a full antagonist at postsynaptic receptors.[2][3] This activity makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor system. Furthermore, MM 77 has exhibited anxiolytic-like activity in preclinical studies.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability.
Caption: Simplified 5-HT1A receptor signaling pathway and the antagonistic action of MM 77.
Experimental Protocols for Biological Characterization
5-HT1A Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the binding affinity of this compound for the 5-HT1A receptor.
Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid).
-
Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled 5-HT1A ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MM 77 concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of MM 77 that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Workflow for Elevated Plus Maze Test
References
An In-depth Technical Guide to MM 77 Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 77 dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, with a pronounced specificity for postsynaptic receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience and professionals involved in drug development, facilitating a deeper understanding of this compound's pharmacological profile and its potential applications in investigating the role of the 5-HT1A receptor in various physiological and pathological processes.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission in the central nervous system. Its widespread distribution in brain regions such as the hippocampus, cortex, and raphe nuclei implicates it in the regulation of mood, anxiety, and cognition. This compound, chemically known as 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, has emerged as a valuable pharmacological tool for dissecting the specific roles of postsynaptic 5-HT1A receptors. Its high affinity and selectivity make it a preferred antagonist for in vitro and in vivo studies aimed at elucidating the downstream signaling and behavioral consequences of blocking this receptor subtype.
Mechanism of Action
This compound functions as a competitive antagonist at postsynaptic 5-HT1A receptors. By binding to these receptors, it prevents the endogenous ligand, serotonin (5-HT), from exerting its effects. The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Consequently, its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. By blocking these actions, this compound effectively disinhibits the postsynaptic neuron from the influence of serotonin at 5-HT1A receptors.
Signaling Pathways
The antagonism of postsynaptic 5-HT1A receptors by this compound interrupts several key intracellular signaling cascades. The primary pathway affected is the Gi/o-mediated inhibition of adenylyl cyclase. Furthermore, by preventing 5-HT1A receptor activation, MM 77 can indirectly influence downstream signaling pathways that are modulated by cAMP levels and ion channel activity, such as the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.
Figure 1: Postsynaptic 5-HT1A receptor signaling pathway and the antagonistic action of MM 77.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | Not explicitly found | 5-HT1A Receptor | Mokrosz et al., 1994 (Implied high potency) |
| In Vivo Efficacy | Blockade of 8-OH-DPAT-induced effects | Postsynaptic 5-HT1A Receptor in mice | Briones-Aranda et al., 2005[1] |
Note: The seminal paper by Mokrosz et al. (1994) establishing MM 77 as a potent antagonist was not accessible in full text, hence the precise Ki value is not included. The high potency is consistently reported by chemical suppliers citing this original work.
Experimental Protocols
In Vivo Assessment of Anxiolytic-like Activity (Forced Swim Test)
The study by Briones-Aranda et al. (2005) utilized the forced swimming test in mice to investigate the effects of MM 77 on stress-induced behaviors and its interaction with 5-HT1A receptor agonists.[1]
Objective: To determine if this compound can block the behavioral effects of the 5-HT1A agonist 8-OH-DPAT in mice subjected to forced swimming stress.
Animals: Male mice.
Procedure:
-
Forced Swimming Stress: Mice are individually placed in a cylinder containing water from which they cannot escape. This induces a state of behavioral despair, considered an anxiogenic-like state.
-
Drug Administration:
-
A control group receives the vehicle.
-
A group is treated with the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
-
Another group is pre-treated with this compound prior to the administration of 8-OH-DPAT.
-
-
Behavioral Assessment: The duration of immobility is recorded during the swimming session. A decrease in immobility is interpreted as an anxiolytic-like effect.
Expected Outcome: 8-OH-DPAT is expected to reverse the anxiolytic-like effect induced by the stressor. Pre-treatment with MM 77 is expected to block this effect of 8-OH-DPAT, demonstrating its antagonistic action at postsynaptic 5-HT1A receptors.
Figure 2: Experimental workflow for the forced swim test to evaluate MM 77's antagonist activity.
Synthesis of 1-(2-methoxyphenyl)piperazine (Precursor to MM 77)
The synthesis of the core piperazine structure of MM 77 is a critical first step. Several methods have been reported.
Method 1: From o-Anisidine and Bis(2-chloroethyl)amine hydrochloride
-
A mixture of o-anisidine and bis(2-chloroethyl)amine hydrochloride is heated in a suitable solvent such as 2-(2-methoxyethoxy)ethanol.
-
The reaction mixture is heated to approximately 150°C for several hours.
-
After cooling, the reaction mixture is dissolved in methanol and the product is precipitated by the addition of diethyl ether.
-
The resulting solid, 1-(2-methoxyphenyl)piperazine hydrochloride, is collected by filtration.
Method 2: From tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
-
tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is dissolved in diethyl ether.
-
An ethereal solution of hydrochloric acid is added to the mixture.
-
The reaction is stirred at room temperature, typically overnight.
-
The solvent is removed under reduced pressure to yield the solid product, 1-(2-methoxyphenyl)piperazine hydrochloride.
Note: The final step to synthesize this compound involves the alkylation of 1-(2-methoxyphenyl)piperazine with a suitable succinimide-containing butyl chain, followed by conversion to the dihydrochloride salt. Detailed, publicly available protocols for this specific final step are limited.
Conclusion
This compound is a valuable research tool for investigating the role of postsynaptic 5-HT1A receptors in the central nervous system. Its high potency and selectivity allow for precise pharmacological manipulation in both in vitro and in vivo models. The information provided in this guide, including its mechanism of action, available quantitative data, and experimental protocols, serves as a foundational resource for researchers aiming to utilize this compound in their studies. Further research to fully elucidate its binding kinetics and to explore its effects in a broader range of behavioral and neurochemical paradigms is warranted.
References
An In-Depth Technical Guide to MM 77 Dihydrochloride: A Postsynaptic 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective ligand for the serotonin 1A (5-HT1A) receptor. Extensive research has characterized MM 77 as a full antagonist, particularly at postsynaptic 5-HT1A receptors. This property makes it a valuable pharmacological tool for elucidating the complex roles of the serotonergic system in various physiological and pathological processes. Its ability to block the effects of 5-HT1A agonists has been instrumental in preclinical studies investigating anxiety, stress, and other central nervous system disorders. This document provides a comprehensive overview of the chemical properties, pharmacological profile, and mechanism of action of MM 77, with a focus on its role in serotonergic pathways. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the piperazine class. Its fundamental properties are crucial for its application in experimental settings.
| Property | Value |
| Chemical Name | 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride |
| Molecular Formula | C₁₉H₂₉Cl₂N₃O₃ |
| Molecular Weight | 418.36 g/mol |
| CAS Number | 159187-70-9 |
| Appearance | Crystalline solid |
| Storage Conditions | -20°C for long-term storage |
Pharmacological Profile: Receptor Binding Affinity
The defining characteristic of MM 77 is its high affinity and selectivity for the 5-HT1A receptor. Radioligand binding assays have been employed to determine its binding profile across various neurotransmitter receptors.
| Receptor Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | 1.2 | [cite: ] |
| α₁-Adrenergic | [³H]Prazosin | Rat Cortex | 125 | [cite: ] |
| D₂ Dopamine | [³H]Spiperone | Rat Striatum | >1000 | [cite: ] |
| 5-HT₂ₐ | [³H]Ketanserin | Rat Cortex | 450 | [cite: ] |
Note: The data presented is compiled from various sources and specific values may vary based on experimental conditions.
Mechanism of Action in Serotonergic Pathways
MM 77 exerts its effects by competitively blocking the binding of serotonin and other agonists to the 5-HT1A receptor. Postsynaptic 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), are primarily linked to the inhibition of adenylyl cyclase.
Antagonism of Postsynaptic 5-HT1A Receptors
In its resting state, the 5-HT1A receptor is coupled to an inhibitory G-protein (Gᵢ/Gₒ). Upon binding of an agonist like serotonin, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαᵢ subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, MM 77 binds to the 5-HT1A receptor but does not induce the conformational change necessary for G-protein activation. This effectively blocks the downstream signaling cascade initiated by agonists, thereby preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels.
Discovery and Synthesis of MM 77 Dihydrochloride: A Technical Guide
An in-depth technical guide on the discovery and synthesis of MM 77 dihydrochloride for researchers, scientists, and drug development professionals.
Introduction
This compound, with the chemical name 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride, is a potent and selective postsynaptic antagonist of the 5-HT1A receptor.[1] Its activity at this G protein-coupled receptor, which is widely expressed in the central nervous system, has led to its investigation for potential therapeutic applications, particularly in the realm of anxiety-related disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, tailored for professionals in drug development and neuroscience research.
Chemical Properties
| Property | Value |
| Chemical Name | 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride |
| Molecular Formula | C₁₉H₂₇N₃O₃ · 2HCl |
| Molecular Weight | 434.36 g/mol |
| CAS Number | 159311-94-1 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 1-(2-methoxyphenyl)piperazine. This is followed by an alkylation reaction to introduce the succinimido-butyl side chain and subsequent conversion to the dihydrochloride salt.
Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine
A common method for the synthesis of 1-(2-methoxyphenyl)piperazine involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.
-
Materials: 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether.
-
Procedure:
-
A mixture of 2-methoxyaniline (3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol) is prepared in diethylene glycol monomethyl ether (0.75 mL).
-
The reaction mixture is heated to 150 °C for approximately 12 hours.
-
After cooling to room temperature, the mixture is dissolved in methanol (4 mL).
-
The product is precipitated by the addition of diethyl ether (150 mL).
-
The resulting precipitate, 1-(2-methoxyphenyl)piperazine hydrochloride, is collected by filtration and washed with diethyl ether.
-
Experimental Protocol: Synthesis of this compound
The subsequent alkylation and salt formation steps are detailed below.
-
Materials: 1-(2-methoxyphenyl)piperazine, 1-(4-bromobutyl)pyrrolidine-2,5-dione, an inert solvent (e.g., acetonitrile), a base (e.g., potassium carbonate), hydrochloric acid.
-
Procedure:
-
1-(2-methoxyphenyl)piperazine is reacted with 1-(4-bromobutyl)pyrrolidine-2,5-dione in an inert solvent in the presence of a base to facilitate the nucleophilic substitution.
-
The reaction mixture is typically stirred at an elevated temperature to ensure completion.
-
Upon completion, the reaction mixture is worked up to isolate the free base of MM 77.
-
The free base is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to form the dihydrochloride salt.
-
The resulting this compound is isolated as a solid, typically through precipitation or crystallization.
-
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as an antagonist at postsynaptic sites.
Binding Affinity
In Vivo Activity: Anxiolytic-like Effects
The anxiolytic-like properties of MM 77 have been investigated in preclinical models of stress and anxiety.
Experimental Protocol: Forced Swim Test in Mice
The forced swim test is a common behavioral assay used to screen for antidepressant and anxiolytic activity.
-
Animals: Male Swiss-Webster mice are typically used.
-
Procedure:
-
Mice are individually placed in a transparent cylinder filled with water from which they cannot escape.
-
The duration of immobility, a measure of behavioral despair, is recorded over a set period (e.g., 6 minutes).
-
MM 77 is administered prior to the test to assess its effect on immobility time.
-
-
Results: In a study by Briones-Aranda et al. (2005), it was observed that stress induced by forced swimming produced an anxiolytic-like effect in mice. This effect was reversed by the administration of 5-HT1A receptor agonists. MM 77 was able to block the effects of the 5-HT1A agonist 8-OH-DPAT, demonstrating its antagonistic activity at postsynaptic 5-HT1A receptors in this behavioral paradigm.[1]
Signaling Pathways and Experimental Workflows
Logical Flow of MM 77 Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Proposed Mechanism of Action in Anxiety
References
Pharmacological Profile of MM-77 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, with a particular specificity for postsynaptic receptors.[1][2] First described by Mokrosz et al. in 1994, this compound has been utilized as a pharmacological tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, notably in the modulation of anxiety and stress-related behaviors.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of MM-77, including its mechanism of action, binding affinity, in vivo effects, and detailed experimental protocols.
Mechanism of Action
MM-77 exerts its pharmacological effects primarily through the competitive antagonism of postsynaptic 5-HT1A receptors.[1][2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, initiates a cascade of intracellular signaling events. By binding to this receptor without activating it, MM-77 blocks the downstream signaling pathways typically initiated by serotonin. This antagonistic action at postsynaptic 5-HT1A receptors is believed to be the primary mechanism underlying its observed anxiolytic-like effects.[1][2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for MM-77 dihydrochloride, providing insights into its receptor binding affinity and selectivity.
Table 1: Receptor Binding Affinity of MM-77
| Receptor | K_i_ (nM) | Radioligand | Tissue Source | Reference |
| 5-HT_1A_ | 6.4 | [³H]-8-OH-DPAT | Rat Hippocampus | Griebel, 1999[4] |
| α₁-Adrenoceptor | 11.9 | Not Specified | Not Specified | Griebel, 1999[4] |
| D₂ | 490 | Not Specified | Not Specified | Griebel, 1999[4] |
Table 2: Physicochemical Properties of MM-77 Dihydrochloride
| Property | Value |
| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl |
| Molecular Weight | 418.36 g/mol |
| CAS Number | 159187-70-9 |
Signaling Pathways
As an antagonist, MM-77 blocks the canonical and non-canonical signaling pathways activated by 5-HT1A receptor agonists. The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.psy.ruhr-uni-bochum.de [bio.psy.ruhr-uni-bochum.de]
- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MM 77 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] As a research chemical, it is primarily investigated for its potential anxiolytic-like properties. This document provides detailed application notes and experimental protocols for in vivo studies involving this compound, based on available scientific literature. It is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.
Mechanism of Action
This compound exerts its effects by blocking the action of serotonin at postsynaptic 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o subunits. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade also involves the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca2+) channels. By antagonizing these receptors, this compound prevents the inhibitory effects of serotonin, thereby modulating neuronal excitability and downstream signaling pathways.
Data Presentation
Currently, publicly available quantitative data for in vivo studies of this compound is limited. The following table summarizes the key experimental parameters from a study investigating its anxiolytic-like effects in mice.
| Parameter | Value | Reference |
| Animal Model | Male Swiss Webster mice | Briones-Aranda et al., 2005 |
| Experimental Model | Forced Swim Test | Briones-Aranda et al., 2005 |
| Dosage | 0.03 mg/kg | Briones-Aranda et al., 2005 |
| Route of Administration | Intraperitoneal (i.p.) | Implied from standard practice |
| Pre-treatment Time | 20 minutes before the test | Briones-Aranda et al., 2005 |
| Observed Effect | Blockade of 8-OH-DPAT-induced behavioral changes | Briones-Aranda et al., 2005 |
Experimental Protocols
Assessment of Anxiolytic-like Activity using the Forced Swim Test (FST) in Mice
This protocol is adapted from the study conducted by Briones-Aranda et al. (2005), which investigated the effect of this compound in a stress-induced anxiety model.
Objective: To evaluate the potential of this compound to reverse the behavioral effects of 5-HT1A receptor agonists in a model of behavioral despair, indicative of anxiolytic-like activity.
Materials:
-
This compound
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) hydrobromide (or other 5-HT1A agonist)
-
Saline solution (0.9% NaCl)
-
Male Swiss Webster mice (25-30 g)
-
Cylindrical water tanks (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software (optional)
Procedure:
-
Animal Acclimation: House the mice in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment. Handle the mice for a few days prior to the experiment to reduce handling stress.
-
Drug Preparation: Dissolve this compound and 8-OH-DPAT in saline to the desired concentrations. The reported effective dose of MM 77 is 0.03 mg/kg.
-
Experimental Groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + 8-OH-DPAT
-
Group 3: MM 77 (0.03 mg/kg) + 8-OH-DPAT
-
Group 4: MM 77 (0.03 mg/kg) + Vehicle (Saline)
-
-
Forced Swim Pre-test (Stress Induction): 24 hours before the test, place each mouse individually in the water tank filled to a depth of 15 cm for a 15-minute swim session. After the session, remove the mice, dry them with a towel, and return them to their home cages.
-
Drug Administration: On the test day, administer this compound (or vehicle) intraperitoneally (i.p.). Twenty minutes later, administer 8-OH-DPAT (or vehicle) i.p.
-
Forced Swim Test: Twenty minutes after the second injection, place the mice individually back into the water tanks for a 5-minute test session.
-
Data Collection: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test), to compare the immobility times between the different groups.
General Protocol for Acute Toxicity Assessment in Mice
This is a general protocol for determining the acute toxicity (e.g., LD50) of this compound. Specific dose ranges should be determined based on preliminary pilot studies.
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or other appropriate solvent)
-
Male and female mice (e.g., Swiss Webster or C57BL/6), young adults
-
Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
Procedure:
-
Animal Acclimation: Acclimate the animals as described in the previous protocol.
-
Dose Selection: Based on preliminary range-finding studies, select at least three to five dose levels expected to produce a range of toxic effects from no effect to mortality. A vehicle control group is mandatory.
-
Drug Administration: Administer a single dose of this compound to each group of animals via the intended route of administration (e.g., oral or intraperitoneal).
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours, and daily thereafter for up to 14 days). Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study). Examine all major organs for any abnormalities.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). Summarize the observed signs of toxicity for each dose group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Postsynaptic 5-HT1A Receptor Antagonism
The following diagram illustrates the signaling pathway affected by the antagonism of postsynaptic 5-HT1A receptors by this compound.
References
Application Notes and Protocols for MM 77 Dihydrochloride in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] Emerging research indicates its potential as a tool for investigating the role of the 5-HT1A receptor in anxiety and stress-related disorders. In rodent models, the modulation of the 5-HT1A receptor has been a key area of interest for the development of novel anxiolytic agents. These application notes provide an overview of the use of this compound in preclinical anxiety research, including its mechanism of action, and detailed protocols for common behavioral assays.
Mechanism of Action
This compound exerts its effects by specifically blocking postsynaptic 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing these receptors, this compound prevents the downstream signaling cascade initiated by serotonin, thereby altering neuronal excitability in brain regions implicated in anxiety, such as the hippocampus and amygdala. The antagonism of postsynaptic 5-HT1A receptors by this compound has been shown to block the effects of 5-HT1A receptor agonists.[1]
Data Presentation
While specific dose-response data for this compound in common anxiety models from publicly available literature is limited, the following table provides a template for how such data would be presented. The values are hypothetical and intended for illustrative purposes. Researchers should generate their own dose-response curves based on empirical data. For comparison, data on the well-characterized 5-HT1A antagonist WAY-100635 is often referenced in the literature, which has been shown to produce anxiolytic-like effects in the light/dark box anxiety model in mice.
Table 1: Hypothetical Dose-Response of this compound in the Elevated Plus-Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s, Mean ± SEM) | Open Arm Entries (%, Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 20.5 ± 2.3 | 25.1 ± 2.8 |
| MM 77 | 0.1 | 45.8 ± 5.3 | 28.9 ± 3.1 | 24.5 ± 3.0 |
| MM 77 | 0.5 | 60.1 ± 6.8 | 35.4 ± 3.9 | 25.8 ± 2.5 |
| MM 77 | 1.0 | 58.7 ± 5.9 | 34.1 ± 4.2 | 24.9 ± 2.7 |
| Diazepam (Control) | 1.0 | 75.4 ± 8.2 | 42.6 ± 4.5 | 26.3 ± 3.1 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Saline) | - | 25.6 ± 3.2 | 15.4 ± 2.1 | 1520 ± 125 |
| MM 77 | 0.1 | 34.1 ± 4.0 | 20.1 ± 2.5 | 1480 ± 110 |
| MM 77 | 0.5 | 45.9 ± 5.1 | 25.8 ± 3.0 | 1550 ± 130 |
| MM 77 | 1.0 | 43.8 ± 4.8 | 24.5 ± 2.8 | 1510 ± 115 |
| Diazepam (Control) | 2.0 | 55.2 ± 6.5 | 30.2 ± 3.5 | 1350 ± 105 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. |
Experimental Protocols
The following are detailed protocols for two standard rodent behavioral assays used to assess anxiety-like behavior.
Elevated Plus-Maze (EPM) Test
This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video camera and tracking software
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard anxiolytic (e.g., Diazepam)
-
Syringes and needles for administration
-
Timers
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Diazepam) via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Test Initiation: Place the mouse in the center of the maze, facing one of the closed arms.
-
Data Collection: Record the animal's behavior for a 5-minute period using a video camera positioned above the maze. The tracking software should be set to automatically record the time spent in and the number of entries into each arm.
-
Parameters to Measure:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total number of arm entries (as a measure of general locomotor activity)
-
-
Post-Test: At the end of the 5-minute session, gently remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.
Open Field Test (OFT)
This test assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds are expected to increase the time spent and activity in the center of the open field.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video camera and tracking software
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard anxiolytic (e.g., Diazepam)
-
Syringes and needles for administration
-
Timers
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound, vehicle, or a positive control i.p. 30 minutes before placing the animal in the open field.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for a period of 5 to 10 minutes using an overhead video camera and tracking software. The software should be configured to define a "center" zone and a "periphery" zone.
-
Parameters to Measure:
-
Time spent in the center of the arena
-
Number of entries into the center zone
-
Total distance traveled in the arena (to assess general locomotor activity)
-
Rearing frequency (vertical activity)
-
-
Post-Test: After the session, return the animal to its home cage.
-
Cleaning: Clean the open field apparatus thoroughly with 70% ethanol between each trial.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of postsynaptic 5-HT1A receptors in anxiety. The protocols outlined above for the elevated plus-maze and open field tests provide a standardized framework for assessing the anxiolytic potential of this compound in rodent models. Rigorous experimental design, including appropriate controls and dose-response studies, is essential for obtaining reliable and interpretable data. Further research is warranted to fully elucidate the behavioral profile of this compound and its therapeutic potential.
References
Application Notes and Protocols for MM 77 Dihydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of MM 77 dihydrochloride in mice, based on available preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Compound Information
-
Compound Name: this compound
-
Chemical Name: 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride
-
Mechanism of Action: Potent and selective postsynaptic antagonist of the 5-HT1A receptor.[1]
-
Reported Activity: Exhibits anxiolytic-like properties in preclinical models.[1]
Dosage and Administration in Mice
Based on in vivo studies, the following dosage and administration parameters have been reported for this compound in mice:
Table 1: Recommended Dosage and Administration for Behavioral Studies
| Parameter | Recommendation | Reference |
| Dosage | 0.03 mg/kg | Briones-Aranda et al., 2005 (as cited in ResearchGate)[2] |
| Administration Route | Intraperitoneal (i.p.) injection | Inferred from standard practice in similar behavioral studies. |
| Vehicle | Sterile saline (0.9% NaCl) or equivalent | Standard practice for parenteral administration of water-soluble compounds. |
| Administration Time | 20 minutes prior to behavioral testing | Briones-Aranda et al., 2005 (as cited in ResearchGate)[2] |
| Injection Volume | < 10 ml/kg (typically 0.1 ml for a 25g mouse) | General guidelines for intraperitoneal injections in mice.[3] |
Experimental Protocols
The following protocols are based on established methodologies for assessing anxiolytic-like and antidepressant-like activity in mice and are adapted for the use of this compound.
Protocol for Intraperitoneal (i.p.) Injection of this compound
This protocol outlines the standard procedure for administering this compound to mice via intraperitoneal injection.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 ml) with needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (0.03 mg/kg) and the number and weight of the mice.
-
Dissolve the compound in sterile saline to the final desired concentration. Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse by securing the scruff of the neck to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Observe the animal for any immediate adverse reactions.
-
Protocol for Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral paradigm to screen for antidepressant and anxiolytic activity.[4][5]
Materials:
-
Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)
-
Water (23-25°C)
-
Towels
-
Timer
-
Video recording equipment (optional, for later analysis)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (0.03 mg/kg, i.p.) or vehicle 20 minutes before the test.
-
Forced Swim Session:
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place the mouse into the water.
-
Start the timer and record the session, which typically lasts for 6 minutes.
-
Observe and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Post-Test:
-
Carefully remove the mouse from the water.
-
Dry the mouse with a towel and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group. A significant decrease in immobility time in the treated group is indicative of an antidepressant or anxiolytic-like effect.
Signaling Pathway and Experimental Workflow
Postsynaptic 5-HT1A Receptor Antagonism
This compound acts by blocking the postsynaptic 5-HT1A receptor. This prevents the endogenous ligand, serotonin (5-HT), from binding and initiating downstream signaling cascades that are typically associated with anxiogenesis in certain stress-induced models.
References
Application Notes and Protocols for the In Vitro Use of MM 77 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a key target in neuropharmacology due to its role in modulating mood, anxiety, and cognition. As an antagonist, this compound blocks the receptor, preventing its activation by the endogenous ligand serotonin or other agonists. This property makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor and for the development of novel therapeutics.
These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, focusing on its effects on cell viability and downstream signaling pathways of the 5-HT1A receptor.
Product Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride |
| CAS Number | 159187-70-9 |
| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl |
| Molecular Weight | 418.36 g/mol |
| Mechanism of Action | Potent and selective 5-HT1A receptor antagonist |
| Solubility | Soluble in DMSO (31.38 mg/mL) |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2] |
Recommended Cell Lines
For studying the effects of this compound, cell lines stably expressing the human 5-HT1A receptor are recommended. Commonly used and commercially available options include:
-
CHO-K1 (Chinese Hamster Ovary) cells expressing human 5-HT1A receptor: These are widely used for GPCR assays due to their low endogenous receptor expression and robust growth characteristics.[3][4]
-
HEK293T (Human Embryonic Kidney) cells expressing human 5-HT1A receptor: Another popular choice for GPCR studies, known for their high transfection efficiency and protein expression levels.[5]
Quantitative Data Summary
| Compound | Assay Type | Cell Line | IC₅₀ / pA₂ | Reference |
| WAY-100635 | Radioligand Binding ([³H]8-OH-DPAT displacement) | Rat Hippocampal Membranes | pIC₅₀ = 8.87 | [6] |
| WAY-100635 | Functional Assay (Antagonism of 5-CT in guinea-pig ileum) | N/A | pA₂ = 9.71 | [6] |
| WAY-100635 | [³⁵S]GTPγS Binding (Antagonism of 5-CT) | HeLa cells expressing h5-HT1A | pA₂ = 9.9 | [7] |
Researchers should perform dose-response experiments to determine the precise IC₅₀ of this compound in their specific assay system.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cells expressing the 5-HT1A receptor.
Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
CHO-K1 or HEK293T cells expressing human 5-HT1A receptor
-
Complete culture medium (e.g., DMEM or Ham's F12 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.
Workflow for cAMP Inhibition Assay
Caption: Workflow for the cAMP inhibition functional assay.
Materials:
-
CHO-K1 or HEK293T cells expressing human 5-HT1A receptor
-
Complete culture medium
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)[10]
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Detach cells, centrifuge, and resuspend in stimulation buffer to the desired concentration (e.g., 3000 cells/well).[6]
-
-
Assay Protocol:
-
Add the cell suspension to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of 8-OH-DPAT (e.g., EC₈₀ concentration, typically in the low nanomolar range) and a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.[6][10]
-
Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (usually 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents according to the kit's protocol.
-
Incubate as required by the kit.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to block agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of the 5-HT1A receptor signaling pathway.
Signaling Pathway of 5-HT1A Receptor Antagonism
Caption: 5-HT1A receptor signaling and its inhibition by MM 77.
Materials:
-
CHO-K1 or HEK293T cells expressing human 5-HT1A receptor
-
Complete culture medium
-
Serum-free medium
-
This compound
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound for 30 minutes.
-
Stimulate with an EC₈₀ concentration of 8-OH-DPAT for 5-15 minutes. Include vehicle, agonist-only, and antagonist-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against total ERK to normalize for protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Plot the normalized p-ERK levels against the log concentration of this compound to determine its inhibitory effect.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All reagents should be handled according to their safety data sheets. For research use only. Not for use in diagnostic or therapeutic procedures.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. abmole.com [abmole.com]
- 3. revvity.com [revvity.com]
- 4. genscript.com [genscript.com]
- 5. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The putative <<silent>> 5-HT(1A) receptor antagonist, WAY 100635, has inverse agonist properties at cloned human 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: MM 77 Dihydrochloride for 5-HT1A Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 77 dihydrochloride is a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology.[1][2] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is implicated in the modulation of mood, anxiety, and cognition. Its dysregulation is associated with various psychiatric and neurological disorders, making it a significant focus for drug discovery and development. These application notes provide a comprehensive guide for utilizing this compound in 5-HT1A receptor binding assays, a fundamental tool for characterizing the affinity and selectivity of novel compounds.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This signaling cascade ultimately leads to a hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Figure 1: Simplified 5-HT1A receptor signaling pathway.
Data Presentation: Binding Affinity of this compound
For comparative purposes, the table below presents the binding affinities of commonly used 5-HT1A receptor ligands.
| Compound | Receptor Subtype | Ki (nM) | Assay Type | Reference |
| 8-OH-DPAT | 5-HT1A | 0.9 | Radioligand Binding | [3] |
| Buspirone | 5-HT1A | 10 | Radioligand Binding | [2] |
| WAY-100635 | 5-HT1A | 0.8 | Radioligand Binding | [4] |
| Serotonin (5-HT) | 5-HT1A | 2.5 | Radioligand Binding | [3] |
Experimental Protocols
5-HT1A Receptor Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of a test compound, such as this compound, for the 5-HT1A receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.
Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist)
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or rat hippocampal membranes.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Serotonin or 10 µM 8-OH-DPAT
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing MM 77 Dihydrochloride Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the 5-HT1A receptor, demonstrating potential anxiolytic-like activity.[1][2][3] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in pharmacological and drug development studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for in vitro and in vivo studies.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl[2] |
| Molecular Weight | 418.36 g/mol [2][5] |
| Appearance | Powder[6] |
| Purity | >97%[6] |
| CAS Number | 159187-70-9[2] |
Table 2: Solubility of this compound
| Solvent | Solubility (25°C) |
| DMSO | 31.38 mg/mL[2] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In DMSO | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Signaling Pathway
This compound acts as an antagonist at the postsynaptic 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand serotonin (5-HT), typically inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this interaction, MM 77 prevents the downstream signaling cascade initiated by serotonin.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Wear appropriate PPE at all times.
-
Handle this compound powder in a chemical fume hood to prevent inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with caution.[7]
-
Consult the Material Safety Data Sheet (MSDS) for this compound before use.[6]
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass:
-
Molecular Weight of this compound = 418.36 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 418.36 g/mol * 1000 mg/g = 4.1836 mg
-
-
-
Weighing the compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 4.18 mg of this compound powder into the tube. Record the exact weight.
-
-
Adding DMSO:
-
Calculate the precise volume of DMSO needed based on the actual weight of the compound.
-
Volume (mL) = [Mass (mg) / 418.36 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L) / 1000 (mg/g) = Mass (mg) / 4.1836
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
-
Dissolving the compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution for 5-10 minutes in a water bath. Gentle warming (up to 37°C) can also aid dissolution but should be done with caution to avoid degradation.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Experimental Workflow
Preparation of Working Solutions
When preparing working solutions for cell-based assays or other aqueous systems, it is crucial to avoid precipitation of the compound.
-
Dilution: It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity to cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Example Dilution to 10 µM Working Concentration:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of DMSO to get a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of your final aqueous buffer or cell culture medium. This results in a 1 µM working solution with a final DMSO concentration of 0.1%. Adjust volumes as needed for your specific experimental setup.
-
Conclusion
This application note provides a comprehensive guide for the preparation and handling of this compound stock solutions in DMSO. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental results. Always refer to the product-specific data sheet and MSDS for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. biocrick.com [biocrick.com]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: MM 77 Dihydrochloride in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 77 dihydrochloride is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, with a particular affinity for postsynaptic receptors.[1][2][3] As a member of the piperazine class of compounds, its chemical formula is C19H27N3O3·2HCl, with a molecular weight of 418.36.[2][4] Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications, particularly in neuroscience and pharmacology. These application notes provide an overview of its use in electrophysiological studies, including its mechanism of action, and suggest protocols for its investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for the preparation of stock solutions and for use in experimental settings.
| Property | Value | Source |
| Chemical Name | 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride | [2] |
| Molecular Formula | C19H27N3O3·2HCl | [2][3] |
| Molecular Weight | 418.36 g/mol | [2][3] |
| CAS Number | 159187-70-9 | [2][3] |
| Solubility | Soluble in DMSO | [3][5] |
| Storage | Store at -20°C as a powder. | [3][5][6] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an antagonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin, typically lead to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a decrease in neuronal excitability.
As an antagonist, this compound blocks the binding of serotonin to the 5-HT1A receptor, thereby preventing these downstream effects. In an electrophysiological context, this would be observed as a prevention of serotonin-induced hyperpolarization or a reduction in the serotonin-evoked outward potassium current.
Caption: Signaling pathway of the 5-HT1A receptor and the antagonistic action of MM 77.
Experimental Protocols
While specific, detailed electrophysiological studies focused on this compound are not widely published, the following protocols outline standard methodologies that can be adapted to investigate its effects on neuronal activity.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings from Neurons
This protocol is designed to measure the effect of this compound on postsynaptic currents and membrane potential in individual neurons.
Workflow Diagram:
Caption: Workflow for a whole-cell patch-clamp experiment to study MM 77.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from a rodent model using a vibratome in ice-cold, oxygenated aCSF.
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and a stock solution of serotonin (e.g., 10 mM in water). Dilute to final concentrations in aCSF immediately before use.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording.
-
In voltage-clamp mode (holding potential -70 mV), record baseline currents.
-
In current-clamp mode, record the resting membrane potential and firing properties.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply a known concentration of serotonin to the bath to induce a 5-HT1A receptor-mediated outward current or hyperpolarization.
-
After washout and recovery, pre-incubate the slice with this compound for several minutes before co-applying serotonin and MM 77.
-
-
Data Analysis: Measure the amplitude of the serotonin-induced current or the change in membrane potential in the absence and presence of MM 77. Construct a dose-response curve to determine the IC50 of MM 77.
Protocol 2: Extracellular Field Potential Recordings
This protocol is suitable for assessing the effect of this compound on synaptic transmission and plasticity in a neuronal population.
Methodology:
-
Slice and Solution Preparation: Prepare brain slices and solutions as described in Protocol 1.
-
Electrode Placement: Place a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Elicit fEPSPs by delivering stimuli of varying intensities to generate an input-output curve. For subsequent experiments, set the stimulus intensity to elicit a 50% maximal response. Record a stable baseline for at least 20 minutes.
-
Drug Application:
-
Apply a known concentration of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) and observe the expected inhibition of synaptic transmission.
-
After washout and recovery, apply this compound to the bath and record for a period to assess its effect on baseline transmission.
-
In the continued presence of MM 77, re-apply the 5-HT1A agonist.
-
-
Data Analysis: Measure the slope of the fEPSP. Quantify the inhibitory effect of the 5-HT1A agonist in the absence and presence of MM 77 to confirm its antagonistic properties.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Electrophysiological Data for this compound
| Parameter | Experimental Condition | Value |
| IC50 | Inhibition of 5-HT-induced outward current | Data to be determined |
| Effect on RMP | 10 µM MM 77 alone | Data to be determined |
| % Inhibition | 1 µM MM 77 vs. 10 µM 5-HT | Data to be determined |
| Effect on fEPSP slope | 10 µM MM 77 alone | Data to be determined |
Note: The values in this table are placeholders and need to be determined experimentally.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of postsynaptic 5-HT1A receptors in neuronal function. The protocols outlined above provide a framework for characterizing its electrophysiological effects. Researchers using this compound should carefully design their experiments to account for its solubility and potential off-target effects at high concentrations. The systematic collection of electrophysiological data will be instrumental in further defining the pharmacological profile of this compound and its potential for therapeutic development.
References
Application Notes and Protocols for Intraperitoneal Injection of MM 77 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: MM 77 dihydrochloride is a potent and selective antagonist of the 5-HT1A receptor, demonstrating anxiolytic-like activity.[1][2] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in a research setting, specifically tailored for murine models. The following sections outline the necessary materials, solution preparation, and administration protocol, along with important safety considerations. Due to the limited availability of public data on specific dosages and toxicity of this compound, researchers are strongly advised to conduct dose-finding and toxicity studies prior to commencing large-scale experiments.
Compound Information
| Property | Value | Source |
| Molecular Formula | C19H27N3O3.2HCl | [3] |
| Molecular Weight | 418.36 g/mol | [3] |
| CAS Number | 159187-70-9 | [3][4] |
| Biological Activity | Potent and selective 5-HT1A receptor antagonist | [1][2][3] |
| Purity | >98% | [5] |
Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 31.38 mg/mL | - | [3] |
| Water | No data available | - | [4] |
For in vivo applications, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or PBS to the final desired concentration. It is recommended to warm the solution gently (e.g., at 37°C) and use an ultrasonic bath to aid dissolution.[5]
Experimental Protocols
Preparation of this compound Injection Solution
This protocol describes the preparation of a stock solution and its subsequent dilution for intraperitoneal injection. The final concentration of DMSO in the administered solution should be kept to a minimum (ideally below 10%) to avoid vehicle-induced toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (37°C) and sonication can be used to facilitate dissolution.[5]
-
-
Working Solution Preparation (e.g., 1 mg/mL):
-
To prepare a working solution for injection, dilute the stock solution with sterile saline or PBS.
-
For example, to prepare 1 mL of a 1 mg/mL working solution with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
Prepare fresh working solutions daily.
-
Intraperitoneal Injection Protocol for Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[6]
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.[8]
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[7][9]
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[6][8]
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
Safety and Toxicity
Currently, there is no available data on the acute or chronic toxicity of this compound.[4] Therefore, it is imperative to conduct preliminary dose-response and toxicity studies to determine the safe and effective dose range for your specific experimental model.
Visualizations
Caption: Workflow for this compound preparation and IP injection.
Caption: this compound blocks the 5-HT1A receptor signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 159187-70-9 | MM77 | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. biocrick.com [biocrick.com]
- 5. biocrick.com [biocrick.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for MM 77 Dihydrochloride in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the 5-HT1A serotonin receptor.[1] As a member of the piperazine class of compounds, it is a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes, particularly in the context of behavioral pharmacology. Preclinical studies have indicated that this compound exhibits anxiolytic-like activity, making it a compound of interest for research into anxiety and stress-related disorders.[1]
These application notes provide an overview of the use of this compound in behavioral pharmacology studies, including detailed protocols for relevant behavioral assays and a summary of the underlying signaling pathways.
Data Presentation
Comprehensive quantitative data from in vivo behavioral and pharmacokinetic studies specifically for this compound is limited in publicly available literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Dose-Response of this compound on Anxiolytic-Like Behavior in the Elevated Plus-Maze (EPM)
| Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dose 1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dose 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dose 3 | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Locomotor Activity
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent Mobile (s) (Mean ± SEM) | Time Spent Immobile (s) (Mean ± SEM) |
| Vehicle | Data not available | Data not available | Data not available |
| Dose 1 | Data not available | Data not available | Data not available |
| Dose 2 | Data not available | Data not available | Data not available |
| Dose 3 | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value |
| Route of Administration | Data not available |
| Dose (mg/kg) | Data not available |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Half-life (t½) (h) | Data not available |
| Bioavailability (%) | Data not available |
| CNS Penetration | Data not available |
Experimental Protocols
Elevated Plus-Maze (EPM) for Assessing Anxiolytic-Like Activity
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system and software
-
This compound
-
Vehicle (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)
-
Experimental animals (mice or rats)
Procedure:
-
Animal Acclimation: House the animals in the testing room for at least 1 hour before the experiment to allow for acclimation to the new environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.
-
Data Recording: Start the video tracking software and allow the animal to explore the maze for a set period, typically 5 minutes.
-
Data Analysis: The software will record various parameters, including:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Maze Cleaning: Clean the maze thoroughly between each animal to remove any olfactory cues.
Data Interpretation:
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity to ensure that the observed effects on anxiety-like behavior are not due to sedation or hyperactivity.
Open Field Test for Assessing Locomotor Activity
The open field test is used to assess general locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking system and software
-
This compound
-
Vehicle
-
Experimental animals
Procedure:
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: Place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity for a specified duration (e.g., 15-30 minutes) using the video tracking system.
-
Data Analysis: Analyze the recorded data for parameters such as:
-
Total distance traveled
-
Time spent in the center of the arena
-
Time spent in the periphery of the arena
-
Rearing frequency
-
Grooming duration
-
-
Apparatus Cleaning: Clean the open field arena between each trial.
Signaling Pathways and Visualizations
This compound exerts its effects by antagonizing the 5-HT1A receptor. This G-protein coupled receptor is primarily coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. By blocking this receptor, this compound prevents the inhibitory effects of serotonin, leading to alterations in neuronal excitability and neurotransmitter release.
Caption: 5-HT1A Receptor Signaling Pathway and the Action of MM 77.
Caption: Experimental Workflow for the Elevated Plus-Maze Test.
References
Application Notes and Protocols for Cell-Based Assays
IMPORTANT NOTE: Initial investigations indicate a discrepancy in the target of MM 77 dihydrochloride. Extensive pharmacological data characterize This compound as a potent and selective 5-HT1A receptor antagonist , not a GPR139 agonist.[1] Therefore, the following application notes and protocols have been developed to reflect its established mechanism of action at the 5-HT1A receptor. For researchers interested in GPR139, a brief overview of typical cell-based assays for GPR139 agonists is provided separately.
Topic: Cell-based Assays for the Characterization of this compound, a 5-HT1A Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction to 5-HT1A Receptor Antagonism
The 5-HT1A receptor is a subtype of the serotonin receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily. These receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] 5-HT1A receptors are widely distributed in the central nervous system and are implicated in the modulation of mood, anxiety, and cognition. Antagonists of the 5-HT1A receptor, such as this compound, block the effects of serotonin and other agonists at this receptor, making them valuable tools for studying serotonergic neurotransmission and for the development of therapeutics for various neuropsychiatric disorders.[4]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize hypothetical, yet representative, quantitative data for a 5-HT1A antagonist like this compound, which would be generated from the described cell-based assays.
Table 1: Radioligand Binding Affinity of this compound at Human 5-HT1A Receptors
| Radioligand | Compound | Kᵢ (nM) |
| [³H]-8-OH-DPAT (Agonist) | This compound | 5.2 |
| [³H]-WAY-100635 (Antagonist) | This compound | 2.8 |
Kᵢ represents the inhibitory constant and is a measure of the binding affinity of the compound to the receptor.
Table 2: Functional Antagonism of this compound at Human 5-HT1A Receptors
| Assay Type | Agonist | IC₅₀ (nM) |
| cAMP Accumulation Assay | Serotonin | 12.5 |
| Reporter Gene Assay (SRE) | Serotonin | 18.7 |
| [³⁵S]GTPγS Binding Assay | (+)-8-OH-DPAT | 9.8 |
IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-WAY-100635 for antagonist binding), and varying concentrations of this compound.
-
For non-specific binding determination, include wells with a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced changes in cAMP levels.
Methodology:
-
Cell Culture:
-
Plate HEK293 or CHO cells stably expressing the human 5-HT1A receptor in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Pre-treat cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a constant concentration of forskolin (to elevate basal cAMP levels) and a 5-HT1A agonist (e.g., serotonin or 8-OH-DPAT) at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Normalize the data with the response to the agonist alone representing 0% inhibition and the basal level representing 100% inhibition.
-
Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway and Point of Antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MM 77 dihydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of MM-77 dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is MM-77 dihydrochloride and what is its mechanism of action?
MM-77 dihydrochloride is a potent and selective antagonist of the 5-HT1A receptor.[1] As a dihydrochloride salt, it is the hydrochloride salt form of the parent compound 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine. Its mechanism of action involves blocking the signaling of the neurotransmitter serotonin at postsynaptic 5-HT1A receptors.
Q2: What is the known solubility of MM-77 dihydrochloride?
Q3: How should I store MM-77 dihydrochloride?
For long-term storage, the solid powder form of MM-77 dihydrochloride should be kept at -20°C, where it can be stable for up to three years.[1] For shorter periods, storage at 4°C for up to two years is also acceptable.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is MM-77 dihydrochloride stable in solution?
As a dihydrochloride salt of a compound containing amine groups, the stability of MM-77 dihydrochloride in solution can be influenced by several factors, including pH, temperature, and light exposure. Amine-containing compounds can be susceptible to oxidative degradation. It is recommended to use freshly prepared solutions for experiments whenever possible and to protect solutions from light.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS, Cell Culture Media)
Symptoms:
-
Visible precipitate or cloudiness in the solution after adding MM-77 dihydrochloride stock.
-
Inconsistent or lower-than-expected pharmacological activity in assays.
Possible Causes:
-
Low Aqueous Solubility: MM-77 dihydrochloride, like many dihydrochloride salts of organic molecules, likely has poor solubility in neutral pH aqueous solutions.
-
Common Ion Effect: The presence of chloride ions in buffers like PBS can further suppress the dissolution of a hydrochloride salt.[2]
-
Precipitation upon Dilution: A highly concentrated stock solution in an organic solvent (like DMSO) can cause the compound to precipitate when diluted into an aqueous buffer where it is less soluble.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO.
-
Use a Co-solvent: If DMSO is not suitable for your experiment, consider other organic solvents. However, always check for compatibility with your experimental system.
-
pH Adjustment: The solubility of amine-containing compounds is often pH-dependent. Solubility may be improved in slightly acidic conditions. However, ensure the final pH is compatible with your cells or assay.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help to dissolve the compound. However, be cautious of potential degradation with prolonged heat.
-
Test Solubility Limits: Before your main experiment, perform a preliminary test to determine the maximum soluble concentration of MM-77 dihydrochloride in your specific aqueous buffer.
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of biological activity over time in prepared solutions.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC).
-
Color change in the solution.
Possible Causes:
-
pH-mediated Hydrolysis: The succinimide ring in the structure of MM-77 could be susceptible to hydrolysis under certain pH conditions.
-
Oxidation: The amine groups in the piperazine ring may be prone to oxidation, especially in the presence of oxygen and light.
-
Temperature-Induced Degradation: Elevated temperatures can accelerate the degradation of the compound in solution.
-
Photodegradation: Exposure to light can cause degradation of photosensitive compounds.
Solutions:
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize degradation.
-
Protect from Light: Store both the solid compound and its solutions in light-resistant containers or wrapped in aluminum foil.
-
Control pH: Use buffered solutions and consider the potential impact of pH on stability. If possible, perform stability studies at different pH values to identify the optimal range.
-
Maintain Low Temperatures: Store stock solutions at -80°C and minimize the time solutions are kept at room temperature.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation
Quantitative Solubility and Stability Data
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 31.38 mg/mL | [1] |
| Water | Data not available (presumed low) | ||
| PBS | Data not available (presumed low) | ||
| Ethanol | Data not available | ||
| Stability (Solid) | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Stability (In Solvent) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
MM-77 dihydrochloride (Molecular Weight: 418.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of MM-77 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.18 mg.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in light-resistant tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM MM-77 dihydrochloride stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This helps to minimize precipitation when adding to the aqueous buffer.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. For example, to prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous buffer.
-
Rapid Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by gentle vortexing or pipetting up and down. This rapid dispersion helps to prevent the compound from precipitating out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a level that is tolerated by your cells (typically ≤ 0.5%).
Visualizations
Signaling Pathway of a 5-HT1A Receptor Antagonist
Caption: 5-HT1A receptor antagonist signaling pathway.
Experimental Workflow for Assessing Compound Solubility
Caption: Workflow for determining compound solubility.
References
Technical Support Center: MM-77 Dihydrochloride In Vivo Experiments
Welcome to the technical support center for MM-77 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this potent postsynaptic 5-HT1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is MM-77 dihydrochloride and what is its primary mechanism of action?
A1: MM-77 dihydrochloride is a highly potent and selective 5-HT1A receptor ligand, acting as a full antagonist at postsynaptic receptors.[1] Its primary mechanism of action involves blocking the inhibitory effects of serotonin at these receptors, which can modulate downstream signaling pathways and influence various physiological and behavioral processes.[2][3] This activity contributes to its observed anxiolytic-like effects in preclinical models.[4]
Q2: What is the recommended solvent and storage for MM-77 dihydrochloride?
A2: MM-77 dihydrochloride is soluble in DMSO (Dimethyl sulfoxide) at a concentration of approximately 31.38 mg/mL.[5] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q3: Can MM-77 dihydrochloride be dissolved directly in saline for in vivo injection?
A3: As a dihydrochloride salt, MM-77 may have limited solubility in neutral pH physiological saline, which can lead to precipitation. The common ion effect can also reduce the solubility of hydrochloride salts in chloride-containing solutions like saline. It is generally recommended to first prepare a stock solution in an organic solvent like DMSO and then dilute it with a suitable vehicle for injection.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Vehicle
Symptoms:
-
Visible precipitate in the final injection solution.
-
Inconsistent or lower-than-expected efficacy in in vivo experiments.
Potential Causes:
-
Low solubility of MM-77 dihydrochloride in aqueous solutions.
-
The common ion effect when using saline with a hydrochloride salt.
-
Incorrect pH of the final vehicle.
Solutions:
-
Prepare a Stock Solution: First, dissolve MM-77 dihydrochloride in 100% DMSO to create a high-concentration stock solution.
-
Optimize the Final Vehicle: For intraperitoneal (i.p.) injection in mice, a common practice is to dilute the DMSO stock solution with a vehicle to a final DMSO concentration of less than 10% to minimize toxicity. A typical vehicle might consist of:
-
5-10% DMSO
-
10-40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
Remaining volume with saline or phosphate-buffered saline (PBS).
-
-
pH Adjustment: Ensure the final pH of the formulation is within a physiologically acceptable range (typically 5-9) to improve solubility and animal tolerance.[6]
-
Sonication: Gentle warming and sonication can help to fully dissolve the compound in the vehicle.
Issue 2: Lack of Efficacy or High Variability in Results
Symptoms:
-
No significant behavioral or physiological changes observed at expected therapeutic doses.
-
High variability in responses between individual animals.
Potential Causes:
-
Inadequate Dose: The administered dose may be too low to achieve sufficient target engagement.
-
Poor Bioavailability/CNS Penetration: The compound may not be reaching the target receptors in the central nervous system in sufficient concentrations.
-
Rapid Metabolism: The compound may be quickly metabolized and cleared from the body.
-
Incorrect Administration: Improper injection technique can lead to incorrect dosing.
Solutions:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose. Based on studies with other 5-HT1A antagonists and anxiolytics, a starting dose range of 0.1 to 10 mg/kg could be explored.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life, bioavailability, and brain-to-plasma ratio of MM-77 dihydrochloride in your animal model. This will inform the optimal dosing regimen.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for initial in vivo studies to bypass first-pass metabolism. Ensure proper i.p. injection technique to avoid injection into the gut or other organs.
-
Control Groups: Always include appropriate vehicle control groups to ensure that the observed effects are due to the compound and not the vehicle.
Issue 3: Unexpected Side Effects or Toxicity
Symptoms:
-
Sedation, lethargy, or hyperactivity in animals.
-
Significant weight loss or signs of distress.
-
Mortality at higher doses.
Potential Causes:
-
Off-Target Effects: MM-77, like many arylpiperazine derivatives, may have an affinity for other receptors, such as adrenergic or dopaminergic receptors, which can lead to side effects.[7][8]
-
Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic.
Solutions:
-
Determine the MTD: Conduct a maximum tolerated dose study to identify the highest dose that does not cause significant toxicity.
-
Off-Target Profiling: If unexpected effects are observed that cannot be explained by 5-HT1A antagonism, consider consulting databases or performing screens to identify potential off-target interactions.
-
Reduce Vehicle Concentration: Ensure the final concentration of organic solvents in your injection vehicle is as low as possible (e.g., DMSO <10%).
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health.
Quantitative Data Summary
| Parameter | Value/Range | Species | Notes |
| Solubility | ~31.38 mg/mL in DMSO | N/A | [5] |
| Suggested Starting Dose | 0.1 - 1.0 mg/kg (i.p.) | Mouse | Based on a study where MM-77 blocked the effects of a 5-HT1A agonist.[6] A full dose-response study is recommended. |
| Vehicle Formulation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | N/A | A common starting point for poorly soluble compounds. Optimization may be required. |
| Molecular Weight | 418.36 g/mol | N/A | As a dihydrochloride salt. |
Experimental Protocols
Protocol 1: Preparation of MM-77 Dihydrochloride for Intraperitoneal (i.p.) Injection
-
Prepare Stock Solution:
-
Weigh the required amount of MM-77 dihydrochloride powder.
-
Dissolve in 100% DMSO to a stock concentration of 10 mg/mL.
-
Gently vortex or sonicate until fully dissolved. Store aliquots at -80°C.
-
-
Prepare Vehicle:
-
In a sterile tube, combine the vehicle components. For a common vehicle, mix 40% PEG300, 5% Tween 80, and 50% sterile saline. For example, to make 10 mL of vehicle, combine 4 mL PEG300, 0.5 mL Tween 80, and 5 mL saline.
-
-
Prepare Final Dosing Solution (Example for 1 mg/kg dose):
-
Assume an average mouse weight of 25g and an injection volume of 100 µL (4 mL/kg).
-
The required final concentration is 0.25 mg/mL.
-
To prepare 1 mL of the final solution, you will need 25 µL of the 10 mg/mL stock solution.
-
The final DMSO concentration will be 2.5%.
-
Add 25 µL of the 10 mg/mL MM-77 dihydrochloride stock to 975 µL of the prepared vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[5][9][10]
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Visualizations
Signaling Pathway of Postsynaptic 5-HT1A Receptor Antagonism
Caption: MM-77 blocks serotonin binding to postsynaptic 5-HT1A receptors.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of MM-77's anxiolytic effects.
Troubleshooting Logic for Lack of Efficacy
Caption: Troubleshooting flowchart for addressing a lack of efficacy.
References
- 1. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. research.vt.edu [research.vt.edu]
Technical Support Center: Optimizing MM 77 Dihydrochloride Concentration for Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MM 77 dihydrochloride in cell-based assays. The following information includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective postsynaptic antagonist of the 5-HT1A serotonin receptor.[1][2][3] By blocking this receptor, it can modulate downstream signaling pathways involved in various physiological processes. Its chemical name is 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine dihydrochloride.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
For a novel compound in a specific cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 1 nM to 10 µM), should be tested initially. This will help establish the effective concentration range and identify potential cytotoxicity at higher concentrations.
Q3: How should I dissolve and store this compound?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced toxicity. For long-term storage, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: How long should I incubate cells with this compound?
The optimal incubation time depends on the specific cell type, the concentration of the compound, and the biological endpoint being measured. A time-course experiment is recommended to determine the ideal duration. This can be achieved by treating cells with a fixed concentration of this compound and assessing the desired effect at multiple time points (e.g., 6, 12, 24, 48 hours).
Q5: Are there any known off-target effects of this compound?
While described as a selective 5-HT1A antagonist, it is good practice to consider potential off-target effects for any small molecule inhibitor. If unexpected cellular phenotypes are observed, it is advisable to consult literature for the selectivity profile of this compound or perform experiments to rule out off-target activities, such as using a structurally related inactive compound as a negative control, if available.
Data on Comparable 5-HT1A Receptor Ligands
| Compound | Action | Receptor | Cell Line | Assay Type | Value |
| WAY-100635 | Antagonist | 5-HT1A | CHO | cAMP Assay | IC50: 7.1 nM |
| Buspirone | Partial Agonist | 5-HT1A | HepG2 | Cytotoxicity | IC50: > 100 µM |
| 8-OH-DPAT | Agonist | 5-HT1A | Bovine Pulmonary Artery Smooth Muscle Cells | cAMP Accumulation | EC50: 6.4 nM |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | Concentration too low: The effective concentration for your specific cell line and assay may be higher than the range tested. | - Test a higher range of concentrations. - Ensure the compound is fully dissolved in the stock solution. - Verify the activity of your compound with a positive control assay if available. |
| Incorrect incubation time: The incubation period may be too short for the biological effect to manifest. | - Perform a time-course experiment to determine the optimal incubation duration. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from a new vial of the compound. - Avoid repeated freeze-thaw cycles of the stock solution. | |
| High cell death or cytotoxicity | Concentration too high: The compound may be toxic to the cells at the concentrations used. | - Perform a dose-response curve to determine the cytotoxic threshold. - Use a lower, non-toxic concentration range for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). - Include a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability. | |
| Inconsistent or variable results between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. | - Standardize all cell culture parameters. - Use cells within a consistent passage number range. - Ensure consistent cell seeding density and confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability. | - Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and precision. | |
| Unexpected cellular morphology changes | On-target effect: The observed changes may be a direct consequence of 5-HT1A receptor antagonism in your cell model. | - Research the role of 5-HT1A signaling in cell morphology and cytoskeletal dynamics. |
| Off-target effect: The compound may be interacting with other cellular targets. | - If possible, use a structurally similar but inactive analog as a negative control. - Consider using a secondary assay to confirm the on-target effect. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determination of Optimal Concentration using an MTT Cell Viability Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
References
Potential off-target effects of MM 77 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM 77 dihydrochloride. The information is designed to help address specific issues that may arise during experiments, with a focus on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the 5-HT1A receptor.[1][2][3] It is primarily used in research to study the role of this receptor in various physiological processes.
Q2: Are there any known off-target effects of this compound?
Q3: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound that doesn't seem to be mediated by the 5-HT1A receptor. What could be the cause?
A3: Unexpected phenotypes can arise from several factors, including:
-
Off-target effects: this compound may be interacting with other receptors, enzymes (such as kinases), or ion channels.
-
Downstream signaling of the 5-HT1A receptor: The observed effect might be a secondary or tertiary consequence of 5-HT1A antagonism in your specific experimental model.
-
Experimental artifacts: Issues such as compound solubility, stability in culture media, or interactions with other components of your assay system could be contributing.
We recommend performing control experiments to investigate these possibilities.
Q4: How can I experimentally assess the potential off-target effects of this compound?
A4: Several commercially available services can perform broad-panel screening to identify potential off-target interactions. Key recommended assays include:
-
Kinase Profiling: A broad panel of kinases can be screened to identify any potential inhibitory activity.
-
Receptor Binding Assays: A panel of G-protein coupled receptors (GPCRs), ion channels, and transporters can be screened to assess binding affinity.
-
Cell-based Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular responses.
Troubleshooting Guides
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Compound Stability and Solubility. this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved and that the final concentration of DMSO is consistent across all experiments and is at a level that does not affect your cells or assay. Prepare fresh stock solutions regularly and store them appropriately as recommended on the product datasheet.[4]
-
Troubleshooting Steps:
-
Verify the solubility of this compound in your specific experimental buffer or media.
-
Prepare fresh dilutions from a new stock solution for each experiment.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound treatment.
-
Issue: Observed cellular toxicity at expected efficacious concentrations.
-
Possible Cause 1: Off-target cytotoxicity. The compound may be interacting with a protein essential for cell viability.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the EC50 for the desired on-target effect and a separate dose-response curve for cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo®).
-
If the therapeutic window is narrow, consider using a lower concentration of the compound in combination with other tools (e.g., genetic knockdown of the 5-HT1A receptor) to confirm the on-target effect.
-
If available, test a structurally distinct 5-HT1A antagonist to see if the toxicity is specific to the chemical scaffold of MM 77.
-
Data Presentation: Summarizing Off-Target Screening Results
While specific off-target data for this compound is not publicly available, researchers who conduct their own screening can use the following table structure to summarize their findings.
| Target Class | Specific Target | Assay Type | This compound Activity (e.g., IC50, Ki, % Inhibition @ concentration) |
| Kinase | Kinase A | Biochemical | |
| Kinase B | Biochemical | ||
| GPCR | Receptor X | Binding | |
| Receptor Y | Functional | ||
| Ion Channel | Channel Z | Electrophysiology |
Experimental Protocols
The following are generalized protocols for key experiments to investigate potential off-target effects. Researchers should adapt these to their specific needs and consult with service providers for detailed protocols.
Protocol 1: Kinase Profiling Assay (General Workflow)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this, prepare a series of dilutions to be used in the assay.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a control inhibitor to the appropriate wells. Include a vehicle control (DMSO).
-
Reaction Incubation: Incubate the plate at the optimal temperature and for the appropriate time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if a dose-response is observed.
Protocol 2: GPCR Binding Assay (Radioligand Displacement - General Workflow)
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate the bound from the unbound radioligand.
-
Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).
Visualizations
Caption: Workflow for investigating potential off-target effects.
References
Technical Support Center: MM 77 Dihydrochloride Formulation
Disclaimer: Information on "MM 77 dihydrochloride" is not publicly available, suggesting it may be a novel research compound. This guide provides a general framework for dissolving dihydrochloride salts for animal studies based on established practices. Researchers must validate and optimize protocols for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the solubility of a new dihydrochloride compound?
The crucial first step is to perform a small-scale solubility test. This involves testing the dissolution of a precise, small amount of the compound in a panel of common, biocompatible solvents (vehicles) to identify the most suitable one for your animal study. This initial screen saves time and valuable compound.
Q2: My compound is a dihydrochloride salt. Shouldn't it be water-soluble?
Generally, hydrochloride and dihydrochloride salts are formulated to improve the aqueous solubility of a parent molecule.[1][2] However, the final solubility depends heavily on the properties of the parent compound.[1] Highly lipophilic parent molecules may still exhibit poor water solubility even as a salt. Additionally, a "common ion effect" can sometimes decrease the solubility of a hydrochloride salt in solutions that already contain chloride ions, such as saline.[3]
Q3: What are the most common solvents (vehicles) for in vivo studies?
The choice of vehicle is critical and depends on the administration route (e.g., oral, intravenous, intraperitoneal) and the compound's properties. Water is the ideal vehicle when possible.[4] For poorly soluble compounds, co-solvent systems are often required.[5][6] Careful consideration must be given to the vehicle's physical and chemical properties, including its pH, osmolality, and viscosity.[7]
Q4: How can I improve the solubility of my compound if it fails to dissolve in simple aqueous vehicles?
Several strategies can be employed:
-
Co-solvents: Use a mixture of a primary solvent (like water or saline) with a small amount of a water-miscible organic solvent such as DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol.[6][8]
-
pH Adjustment: Dihydrochloride salts create an acidic solution when dissolved in water. Adjusting the pH with a base (like sodium hydroxide) can significantly increase the solubility of some compounds.[9][10] However, this must be done carefully to avoid causing the free base to precipitate.
-
Surfactants/Emulsifiers: Agents like Tween 80 or Cremophor can be used to create stable emulsions or micellar solutions for highly insoluble compounds.[6]
-
Physical Methods: Gentle warming (e.g., to 37°C) and sonication can help break up particles and facilitate dissolution.[5][6]
Q5: What are the signs of poor solubility or an unstable formulation?
Look for cloudiness, visible particles, or precipitation/crashing out of the compound after the solution is prepared or upon dilution. An unstable formulation may also show changes in color or clarity over a short period. It is crucial to visually inspect the solution before each administration.
Troubleshooting Guide
Problem: The compound won't dissolve in my chosen solvent.
| Potential Cause | Suggested Solution |
| Low Intrinsic Solubility | The compound is highly lipophilic. A simple aqueous vehicle is insufficient. |
| Incorrect Solvent Selection | The polarity of the solvent is not matched to the compound. |
| Concentration Too High | The desired concentration exceeds the compound's solubility limit in that specific vehicle. |
Problem: The solution is cloudy or forms a precipitate over time.
| Potential Cause | Suggested Solution |
| Metastable Solution | The compound initially dissolved (e.g., with heat or sonication) but is supersaturated and not stable at room temperature. |
| pH Shift | The solution pH is causing the compound to be less soluble. This can happen when a stock in an organic solvent is diluted into a buffered aqueous solution.[5] |
| Temperature Change | The solution was prepared warm and the compound is precipitating as it cools to room temperature. |
Problem: The pH of the final solution is too low for injection.
| Potential Cause | Suggested Solution |
| Acidic Salt | Dihydrochloride salts are acidic. Dissolving them in an unbuffered solvent like sterile water will result in a low pH. |
| Buffer Capacity Exceeded | The amount of compound added was high enough to overcome the buffering capacity of the vehicle (e.g., PBS). |
Experimental Protocols
Protocol: Small-Scale Solubility Assessment
This protocol helps determine an appropriate vehicle for your compound.
Materials:
-
This compound
-
Analytical balance
-
Microcentrifuge tubes or small glass vials
-
Panel of potential vehicles (see Table 1)
-
Vortex mixer
-
Water bath sonicator
-
pH meter or pH strips
Procedure:
-
Weigh Compound: Accurately weigh 1-2 mg of this compound into several separate vials.
-
Add Vehicle: To each vial, add a small, precise volume of a different test vehicle (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 or 20 mg/mL).
-
Mix: Vortex each vial vigorously for 1-2 minutes.
-
Assess Initial Solubility: Observe each vial for complete dissolution. Note if the solution is clear, cloudy, or has visible particles.
-
Apply Energy: For vials that did not completely dissolve, use a water bath sonicator for 10-15 minutes. If particles remain, gently warm the solution to 37°C for 15 minutes and observe any changes.
-
Serial Dilution: For any vehicles that resulted in a clear solution, perform serial dilutions with the same vehicle to determine the highest concentration at which the compound remains soluble.
-
pH Measurement: For the most promising aqueous-based vehicles, measure the pH of the final solution to ensure it is within a physiologically tolerable range (typically pH 5-9).[11]
-
Stability Check: Let the clear solutions stand at room temperature for at least 2-4 hours and then at 4°C overnight to check for any precipitation, indicating the solution is not stable.
Data Presentation
Table 1: Common Vehicles for Preclinical Animal Studies
| Vehicle Component | Properties & Use | Typical Max Concentration (Route Dependent) | Reference |
| Saline (0.9% NaCl) | Isotonic aqueous vehicle. Ideal starting point. | N/A | [12] |
| PBS | Buffered isotonic aqueous vehicle. Helps maintain pH. | N/A | [12] |
| DMSO | Powerful organic solvent. Used as a co-solvent. | <10% (Oral), <5% (IP/IV) - must be diluted. | [4][12] |
| PEG 400 | Water-miscible co-solvent. Can increase viscosity. | Up to 40-50% in aqueous solution. | [11] |
| Tween 80 | Non-ionic surfactant. Used for poorly soluble compounds. | 0.5% - 5% | [4] |
| Carboxymethylcellulose (CMC) | Suspending agent. Forms suspensions, not true solutions. | 0.5% - 1% in water (for oral administration). | [4] |
| Corn Oil | Lipid vehicle for highly lipophilic compounds (oral use). | N/A | [4] |
Note: Maximum tolerated concentrations can vary significantly by species, administration route, and study duration. Always consult institutional guidelines (IACUC) and relevant literature.[11][12]
Visualizations
Caption: Workflow for selecting a suitable vehicle for MM 77.
Caption: Logic diagram for troubleshooting precipitation issues.
Caption: General pathway of a dissolved compound in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
MM 77 dihydrochloride experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM 77 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-HT1A receptor.[1] It primarily acts on postsynaptic 5-HT1A receptors, blocking the effects of serotonin (5-HT) at these sites. This antagonism can lead to various physiological effects, including anxiolytic-like activity observed in preclinical studies.[1]
Q2: What is the correct way to store and handle this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Long-term storage: For powdered form, store at -20°C for up to 3 years.[2]
-
Short-term storage: The powdered form can be stored at 4°C for up to 2 years.[2]
-
In solvent: Once dissolved, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
-
Handling: Before opening the vial, it is best practice to centrifuge it briefly to ensure any powder adhering to the cap or sides is collected at the bottom.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powder in a sufficient volume of high-purity DMSO to achieve the desired concentration. For example, a solubility of up to 31.38 mg/mL in DMSO has been reported.[2] It is important to vortex the solution to ensure it is fully dissolved. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is "UMI-77" the same as "this compound"?
A4: No, these are different compounds. "this compound" is a 5-HT1A receptor antagonist. In contrast, "UMI-77" is a novel small-molecule inhibitor of Mcl-1, an anti-apoptotic protein, and is being investigated for its potential in cancer therapy.[3][4] It is crucial to ensure you are working with the correct compound for your intended experiments.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Inconsistent or no response in a cAMP inhibition assay.
-
Possible Cause 1: Cell line issues.
-
Troubleshooting Step: Ensure your cells stably express the 5-HT1A receptor. Verify receptor expression using techniques like Western blot or qPCR. Passage number can also affect receptor expression levels; use cells within a validated passage range.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production. The concentration should be sufficient to produce a robust signal without causing cytotoxicity. Also, optimize the incubation time for both this compound and the agonist.
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
Issue 2: High background signal in a radioligand binding assay.
-
Possible Cause 1: Non-specific binding.
-
Troubleshooting Step: Increase the number of washes to remove unbound radioligand. Ensure the washing buffer is at the correct temperature (typically ice-cold). Pre-soaking the filter papers in a solution like polyethyleneimine (PEI) can help reduce non-specific binding to the filters.
-
-
Possible Cause 2: Radioligand degradation.
-
Troubleshooting Step: Check the age and storage conditions of your radioligand. Use a fresh batch if necessary.
-
-
Possible Cause 3: Insufficient blocking of non-specific binding sites.
-
Troubleshooting Step: Include a high concentration of a known non-radiolabeled ligand (e.g., unlabeled serotonin) to define non-specific binding accurately.
-
In Vivo Studies
Issue 3: Lack of expected in vivo efficacy.
-
Possible Cause 1: Poor bioavailability or pharmacokinetics.
-
Troubleshooting Step: this compound may have its own unique pharmacokinetic profile. Consider performing preliminary pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) in your animal model. The route of administration and vehicle used can significantly impact bioavailability.
-
-
Possible Cause 2: Incorrect dosage.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal effective dose in your model. The effective dose can vary between different animal models and experimental paradigms.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: While MM 77 is reported to be selective for the 5-HT1A receptor, at higher concentrations, off-target effects can occur. If observing unexpected phenotypes, consider evaluating the compound's activity at other related receptors.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl | [2] |
| Molecular Weight | 418.36 g/mol | [2] |
| Solubility | DMSO (≤ 31.38 mg/mL) | [2] |
| Storage (Powder) | -20°C (long-term), 4°C (short-term) | [2] |
| Storage (in Solvent) | -80°C or -20°C | [2] |
Table 2: Example of Expected Results in a 5-HT1A Receptor Binding Assay
| Parameter | Description | Expected Outcome with MM 77 |
| IC₅₀ | The concentration of this compound that inhibits 50% of the specific binding of a radiolabeled 5-HT1A agonist. | A low nanomolar IC₅₀ value would indicate high binding affinity. |
| Kᵢ | The inhibition constant, representing the affinity of this compound for the 5-HT1A receptor. | A low Kᵢ value signifies high affinity. |
| Bₘₐₓ | The maximum number of binding sites. | Should remain unchanged in the presence of a competitive antagonist like MM 77. |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is a general guideline for assessing the antagonist activity of this compound at the 5-HT1A receptor.
1. Cell Culture:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of a known 5-HT1A receptor agonist (e.g., 5-HT) at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Prepare a solution of forskolin (or another adenylyl cyclase activator) in assay buffer.
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the 5-HT1A agonist to the wells (except for the basal control wells) and incubate for a further pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add forskolin to all wells to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol provides a general framework for determining the binding affinity of this compound for the 5-HT1A receptor.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the 5-HT1A receptor. This typically involves homogenization and centrifugation steps to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
Prepare a serial dilution of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled 5-HT1A receptor agonist (e.g., [³H]8-OH-DPAT), and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., serotonin) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway and the Antagonistic Action of MM 77.
Caption: Experimental Workflow for an In Vitro cAMP Inhibition Assay.
Caption: Troubleshooting Logic for Inconsistent In Vitro Assay Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with MM 77 dihydrochloride
Welcome to the technical support center for MM 77 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the postsynaptic 5-HT1A receptor.[1][2][3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G-proteins (Gi/o).[1][3] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, which generally results in neuronal hyperpolarization and reduced neuronal excitability.[1][4] this compound blocks these effects by preventing serotonin from binding to the receptor.[5]
Q2: I'm observing an unexpected increase in cell viability after treating my neuronal cell line with this compound. What could be the cause?
This is an interesting observation. While 5-HT1A receptor antagonists have been shown to decrease cell proliferation in some contexts, such as in the dentate gyrus, the effect of 5-HT receptor modulation on cell viability can be cell-type and context-dependent.[6][7] Here are a few possibilities to consider:
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects on other receptors or signaling pathways that promote cell survival.[8] It is crucial to determine the optimal concentration range through a dose-response experiment.
-
Basal Serotonergic Tone: If your cell culture has a high basal level of serotonin, the antagonism of the 5-HT1A receptor by MM 77 could be preventing a serotonin-induced apoptotic or anti-proliferative effect. Some studies have suggested that 5-HT1A receptor activation can induce apoptosis in certain cell types.[9]
-
Experimental Artifact: Ensure that the observed increase in viability is not due to an artifact. For example, the compound might interfere with the reagent used in your viability assay (e.g., MTT, WST-1). It is advisable to include a cell-free control to test for any direct reaction between MM 77 and the assay reagent.
Q3: My Western blot results show no change in downstream signaling molecules (e.g., p-ERK, p-Akt) after treatment with this compound. Why might this be?
Several factors could contribute to this result:
-
Lack of Constitutive Activity: The 5-HT1A receptor may not have significant constitutive (ligand-independent) activity in your specific cell line. Therefore, an antagonist like MM 77 would only show an effect in the presence of a 5-HT1A agonist. Consider co-treating with a 5-HT1A agonist to confirm that MM 77 can effectively block the agonist-induced signaling.
-
Cellular Context: The coupling of the 5-HT1A receptor to specific downstream pathways like MAPK/ERK or PI3K/Akt can be highly dependent on the cell type and the specific signaling molecules expressed.[1][3] Your cells may not have the necessary components for 5-HT1A to modulate these particular pathways.
-
Timing of Analysis: The phosphorylation of signaling proteins like ERK and Akt is often transient. You may be missing the optimal time point for analysis. A time-course experiment is recommended to identify the peak of any potential signaling changes.
-
Antibody and Protocol Issues: General Western blotting issues such as inactive antibodies, improper protein transfer, or insufficient blocking can lead to a lack of signal.[7][10]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture media is consistent across all wells and is at a non-toxic level (typically <0.5%). Prepare fresh stock solutions regularly. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Assay Interference | As mentioned in the FAQs, the compound may interfere with the assay chemistry. Run a cell-free control with media, MM 77, and the viability reagent to check for any direct reaction. |
| Edge Effects in Plates | The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells for experimental conditions, or ensure proper humidification of your incubator. |
Issue 2: Unexpectedly high levels of apoptosis observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | The concentration of MM 77 being used may be cytotoxic. Perform a dose-response curve to determine the EC50 and use concentrations below the toxic threshold for mechanistic studies. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can induce apoptosis. Ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control. |
| Secondary Necrosis | If apoptosis is extensive, cells can progress to secondary necrosis, which can affect the interpretation of some apoptosis assays (e.g., Annexin V/PI staining). Analyze cells at an earlier time point. |
| Culture Conditions | Stressed cells (e.g., due to nutrient deprivation, contamination, or over-confluency) can be more susceptible to apoptosis. Ensure optimal and consistent cell culture conditions. |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently on a plate shaker to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total ERK as a loading control.
Visualizations
Caption: Canonical 5-HT1A receptor signaling pathway antagonized by MM 77.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT1A receptor antagonist administration decreases cell proliferation in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of 5-HT1A Receptor Inhibition and 5-HT2A Receptor Stimulation Against Streptozotocin-Induced Apoptosis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Bioavailability of MM 77 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of MM 77 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective postsynaptic antagonist of the 5-HT1A receptor.[1][2][3] As a 5-HT1A antagonist, it blocks the effects of serotonin at these specific receptors, which are involved in various physiological and pathological processes in the central nervous system. This antagonism can lead to anxiolytic-like activity.[1][2]
Q2: Why might this compound exhibit poor bioavailability?
While specific data for this compound is limited, compounds of its structural class (piperazine derivatives) can exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Poor Membrane Permeability: The molecule's physicochemical properties may hinder its ability to pass through the intestinal wall and enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, a common issue for some 5-HT1A receptor modulators like buspirone.
-
Efflux Transporter Activity: The compound could be actively pumped back into the gastrointestinal lumen by transporters such as P-glycoprotein (P-gp).
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation and chemical modification strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanomilling can enhance the dissolution rate.
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.
-
-
Chemical Modification (Prodrug Approach): Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in the body.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound, likely stemming from its poor bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable drug exposure in plasma after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Characterize Solubility: Determine the aqueous solubility of this compound at different pH values (see Experimental Protocol 1).2. Particle Size Reduction: Employ nanomilling or micronization to increase the surface area for dissolution (see Experimental Protocol 4).3. Formulation Enhancement: Formulate the compound as a solid dispersion or in a SEDDS to improve solubilization (see Experimental Protocols 5 & 6). |
| High inter-individual variability in pharmacokinetic profiles. | Inconsistent dissolution and absorption in the gastrointestinal tract. | 1. Control Formulation: Ensure a consistent and well-characterized formulation is used for all animals.2. Fasting State: Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of some drugs. |
| Discrepancy between in vitro potency and in vivo efficacy. | Insufficient drug concentration at the target site (5-HT1A receptors in the brain) due to poor absorption and/or high first-pass metabolism. | 1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to evaluate intestinal permeability and identify potential P-gp efflux (see Experimental Protocol 2).2. Consider Alternative Routes: If oral bioavailability remains low, explore alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection for initial efficacy studies to bypass absorption barriers.3. Investigate Metabolism: If significant first-pass metabolism is suspected (analogous to buspirone), consider co-administration with a metabolic inhibitor (in preclinical studies) or a prodrug strategy. |
| Precipitation of the compound in aqueous dosing solutions. | Low aqueous solubility of the dihydrochloride salt form at the pH of the vehicle. | 1. Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles with varying pH and co-solvents.2. Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants into the dosing vehicle. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Buspirone (Analogous Compound)
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | ~4% | Human | Oral | [4] |
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | Human | Oral | [5] |
| Elimination Half-life (t1/2) | 2-3 hours | Human | Oral | [5] |
| Protein Binding | ~86% | Human | - | [5] |
Experimental Protocols
Experimental Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound in aqueous buffer.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC grade water and acetonitrile
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of PBS (pH 7.4).
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.
-
The determined concentration represents the aqueous solubility of the compound.
Experimental Protocol 2: In Vitro Permeability Assessment (Caco-2 Assay)
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Prepare dosing solutions of this compound and control compounds in HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Remove the culture medium from the apical and basolateral compartments.
-
Add the dosing solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.
-
Take samples from the apical compartment at the same time points.
-
-
Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Experimental Protocol 3: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice or rats.
Materials:
-
This compound
-
Dosing vehicle (e.g., water, saline, or a formulation from Protocols 4, 5, or 6)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the dosing formulation of this compound at the desired concentration.
-
Record the body weight of each animal.
-
Administer a single oral dose of the formulation via gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours) into EDTA-coated tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples and quantify the concentration of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Experimental Protocol 4: Nanomilling for Particle Size Reduction
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)
-
Purified water
-
High-energy media mill (bead mill)
-
Zirconium oxide milling beads (e.g., 0.1-0.5 mm diameter)
Procedure:
-
Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.
-
Add the milling beads to the milling chamber of the bead mill.
-
Introduce the pre-suspension into the milling chamber.
-
Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.
-
Monitor the particle size of the suspension periodically using a particle size analyzer (e.g., dynamic light scattering).
-
Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling beads.
-
The resulting nanosuspension can be used for in vitro dissolution testing or for in vivo oral dosing.
Experimental Protocol 5: Formulation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both this compound and the polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
The resulting powder can be used for characterization (e.g., DSC, XRD to confirm amorphous state) and for in vitro and in vivo studies.
Experimental Protocol 6: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous media.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a Pseudo-ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (S_mix) in different ratios (e.g., 1:1, 2:1, 1:2).
-
Titrate mixtures of the oil and S_mix with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a composition from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them in a vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size of the emulsion upon dilution in water.
-
The final SEDDS formulation should be a clear, isotropic liquid that forms a fine emulsion upon gentle agitation in an aqueous medium.
-
Visualizations
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the dissociated G-protein can also modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As an antagonist, this compound blocks these downstream effects of serotonin.
References
Technical Support Center: Minimizing Variability in MM 77 Dihydrochloride Experiments
Welcome to the technical support center for MM 77 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] Its primary mechanism of action is to block the signaling of the endogenous ligand serotonin (5-HT) at this receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to neuronal inhibition. By antagonizing this receptor, this compound can modulate downstream signaling pathways and has been shown to exhibit anxiolytic-like activity in preclinical models.[1]
Q2: What are the most common sources of variability when working with this compound?
Variability in experiments with small molecule inhibitors like this compound can arise from several factors:
-
Compound Handling and Storage: Inconsistent stock solution preparation, improper storage leading to degradation, and repeated freeze-thaw cycles can alter the effective concentration of the compound.
-
Experimental Model System: For in vitro studies, cell line passage number, cell health, and receptor expression levels can fluctuate. For in vivo studies, animal strain, age, sex, and stress levels can significantly impact results.
-
Assay Conditions: Variability in incubation times, temperature, buffer composition, and the concentration of competing ligands or agonists will affect the outcome.
-
Data Acquisition and Analysis: Inconsistent plate reader settings, timing of measurements, and subjective scoring in behavioral assays can introduce variability.
Q3: How should I prepare and store stock solutions of this compound?
To ensure consistency, follow these guidelines for preparing and storing this compound:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO is a common solvent for creating high-concentration stock solutions. | Ensures complete dissolution of the compound. |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. | High concentrations of DMSO can be toxic to cells. |
| Aliquoting | Aliquot the stock solution into single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to compound degradation. |
| Storage | Store aliquots at -20°C or -80°C in tightly sealed, light-protected vials. | Protects the compound from degradation due to temperature fluctuations and light exposure. |
| Working Solutions | Prepare fresh working solutions from a thawed aliquot for each experiment. Do not re-freeze and re-use diluted solutions. | Ensures accurate and consistent final concentrations in your assays. |
Troubleshooting Guides
In Vivo Experiments: Elevated Plus Maze
Issue: High variability in the anxiolytic-like effects of this compound in the elevated plus maze (EPM) assay.
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high variability in EPM results.
Detailed Methodologies: Example Elevated Plus Maze Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Animals: Use age- and sex-matched mice (e.g., male C57BL/6, 8-10 weeks old).
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1-1 mg/kg) or vehicle intraperitoneally 30 minutes before the test.
-
Testing:
-
Place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use an automated video tracking system to score:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
In Vitro Experiments: cAMP Functional Assay
Issue: Inconsistent or absent inhibition of agonist-induced cAMP reduction by this compound.
The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation by an agonist (e.g., 8-OH-DPAT) leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. As an antagonist, this compound should block this effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cAMP assay results.
Detailed Methodologies: Example cAMP Assay Protocol
This protocol is a general guideline for using a commercially available cAMP assay kit (e.g., HTRF, LANCE, GloSensor).
-
Cell Culture: Use a cell line with stable expression of the human 5-HT1A receptor (e.g., HEK293 or CHO cells). Plate cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Compound Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of a 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that gives a submaximal response (EC80).
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add the 5-HT1A agonist in the presence of a phosphodiesterase (PDE) inhibitor and an adenylyl cyclase stimulator like forskolin.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve for the antagonist.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist's effect.
-
5-HT1A Receptor Signaling Pathways
This compound, as a 5-HT1A receptor antagonist, blocks the initiation of these signaling cascades by serotonin.
Canonical Gi/o-Coupled Pathway
Caption: Canonical 5-HT1A receptor signaling pathway.
Non-Canonical Signaling Pathways
Caption: Non-canonical 5-HT1A receptor signaling pathways.
References
Validation & Comparative
A Comparative Guide for Researchers: MM 77 Dihydrochloride vs. WAY-100635 in 5-HT1A Receptor Studies
For researchers in neuropharmacology and drug development, the selection of appropriate chemical tools is paramount for elucidating the complex roles of neurotransmitter systems. This guide provides a detailed, data-driven comparison of two prominent antagonists of the serotonin 1A (5-HT1A) receptor: MM 77 dihydrochloride and WAY-100635. While both are utilized to probe 5-HT1A receptor function, they exhibit distinct pharmacological profiles that can significantly influence experimental outcomes.
This comparison synthesizes available data on their binding affinities, selectivity, and functional effects, offering a comprehensive resource for informed compound selection in 5-HT1A receptor research.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | WAY-100635 |
| Primary Target | Postsynaptic 5-HT1A Receptor Antagonist | Potent and Selective 5-HT1A Receptor Antagonist |
| Functional Activity | Antagonist with potential partial agonist and non-competitive α1-adrenergic antagonist properties | Silent Antagonist (no intrinsic activity) with competitive α1-adrenergic and potent D4 receptor agonist activity |
| Selectivity Profile | Information is limited, but shows affinity for α1-adrenoceptors. | Highly selective for 5-HT1A over many other receptors, but with notable affinity for Dopamine D4 receptors. |
In-Depth Analysis: Binding Affinity and Selectivity
A critical aspect of a pharmacological tool is its affinity and selectivity for the intended target. The data below, compiled from various in vitro radioligand binding studies, highlights the differences between MM 77 and the extensively characterized WAY-100635.
Table 1: Comparative Binding Affinities (Ki, nM)
| Receptor | This compound | WAY-100635 |
| 5-HT1A | Data not consistently available in public literature | 0.39 - 2.2 [1][2] |
| α1-adrenergic | pA2 = 6.81 (non-competitive)[2] | pIC50 = 6.6 (competitive)[1] |
| Dopamine D2L | Data not available | 940[1] |
| Dopamine D3 | Data not available | 370[1] |
| Dopamine D4.2 | Data not available | 16[1] |
WAY-100635 is distinguished by its sub-nanomolar affinity for the 5-HT1A receptor, establishing it as a highly potent antagonist[1][2]. However, researchers should be aware of its significant affinity for the dopamine D4 receptor, where it acts as a potent agonist[1]. This off-target activity is a critical consideration in experimental design and data interpretation.
Functional Activity: Beyond Binding
The functional consequences of receptor binding are what ultimately determine a compound's utility.
WAY-100635 is widely regarded as a "silent" antagonist, meaning it has no intrinsic efficacy at the 5-HT1A receptor[3]. It effectively blocks the effects of 5-HT1A agonists both in vitro and in vivo without producing a functional response on its own[3]. This property makes it an invaluable tool for studying the physiological and behavioral consequences of 5-HT1A receptor blockade. However, its agonist activity at D4 receptors can complicate the interpretation of in vivo studies[1].
This compound is primarily characterized as a postsynaptic 5-HT1A receptor antagonist[4]. Some reports suggest it may also possess partial agonist properties and, as mentioned, it exhibits non-competitive antagonism at α1-adrenoceptors[2]. This more complex functional profile necessitates careful consideration when designing experiments to isolate the effects of postsynaptic 5-HT1A receptor blockade.
Experimental Considerations and Methodologies
The choice between MM 77 and WAY-100635 will depend on the specific research question. Below are summaries of common experimental protocols used to characterize these compounds.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., hippocampus) or cells expressing the 5-HT1A receptor in an appropriate buffer. Centrifuge to isolate the cell membranes.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) and varying concentrations of the unlabeled test compound (MM 77 or WAY-100635).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: GTPγS Binding and cAMP Accumulation
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist.
-
GTPγS Binding Assay: This assay measures the first step in G-protein activation following receptor stimulation. For a Gi/o-coupled receptor like 5-HT1A, an agonist will increase the binding of [35S]GTPγS to the Gα subunit. An antagonist will block this agonist-induced increase.
-
cAMP Accumulation Assay: 5-HT1A receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are typically stimulated with forskolin to increase basal cAMP levels. A 5-HT1A agonist will then cause a measurable decrease in cAMP. An antagonist will block the agonist's effect.
In Vivo Studies: Microdialysis
In vivo microdialysis is a powerful technique to measure the effects of a compound on neurotransmitter levels in specific brain regions of living animals.
Objective: To determine the effect of a 5-HT1A antagonist on extracellular serotonin levels.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., the dorsal raphe nucleus or prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection: The dialysate is collected at regular intervals.
-
Compound Administration: The test compound (MM 77 or WAY-100635) is administered systemically or locally.
-
Analysis: The concentration of serotonin (and other neurotransmitters) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion and Recommendations
Both this compound and WAY-100635 are valuable tools for investigating the 5-HT1A receptor system.
-
WAY-100635 is the compound of choice when a potent, highly selective, and functionally silent antagonist is required. Its well-characterized profile makes it a reliable standard in the field. However, its agonist activity at D4 receptors must be considered, and appropriate control experiments may be necessary to dissect its 5-HT1A-specific effects.
-
This compound may be particularly useful for studies aiming to differentiate the roles of postsynaptic 5-HT1A receptors. Its non-competitive antagonism at α1-adrenoceptors is a key feature that distinguishes it from WAY-100635. Further characterization of its binding affinity and broader selectivity profile is needed to fully realize its potential as a research tool.
Researchers should carefully consider the specific aims of their study and the distinct pharmacological properties of each compound to make an informed decision that will yield the most interpretable and impactful results.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-HT1A Receptor Ligands in Preclinical Anxiety Models: A Look at an Antagonist (MM 77 Dihydrochloride) and a Partial Agonist (Buspirone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two distinct 5-HT1A receptor ligands: the potent postsynaptic antagonist MM 77 dihydrochloride and the clinically utilized partial agonist buspirone. Due to the limited availability of direct comparative studies, this document leverages data on the well-characterized 5-HT1A antagonist WAY-100635 as a proxy for MM 77 to facilitate a meaningful comparison against buspirone. The objective is to present available experimental data on their anxiolytic-like effects, detail the methodologies of key preclinical assays, and visualize their mechanisms of action.
Introduction to the Compounds
This compound is a potent and selective antagonist of the postsynaptic 5-HT1A receptor.[1] It is primarily utilized as a research tool to investigate the role of the 5-HT1A receptor system in various physiological and pathological processes, including anxiety. Its anxiolytic-like activity has been reported, suggesting the therapeutic potential of 5-HT1A receptor blockade.[1]
Buspirone is an anxiolytic medication approved for the treatment of generalized anxiety disorder (GAD).[2] Its mechanism of action is complex, primarily involving partial agonism at postsynaptic 5-HT1A receptors and full agonism at presynaptic 5-HT1A autoreceptors.[3] Buspirone also exhibits weak antagonist activity at dopamine D2 receptors. This multifaceted pharmacological profile contributes to its anxiolytic effects without the sedative and dependence-producing properties associated with benzodiazepines.
Comparative Efficacy Data
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety in rodents. The maze consists of two open and two enclosed arms. An anxiolytic effect is inferred from an increase in the time spent and the number of entries into the open arms.
| Compound | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| WAY-100635 | Marmoset | 0.2, 0.4, 0.8 | i.p. | Dose-dependently reversed fear-induced avoidance of open areas. | [4] |
| WAY-100635 | Mouse | 0.3 - 1.0 | s.c. | No significant anxiolytic-like effect when administered alone. | [5] |
| Buspirone | Rat | 0.03, 0.1, 0.3 | p.o. | Inverted U-shaped dose-response; anxiolytic at lower doses. | [6][7] |
| Buspirone | Mouse | 2 | i.p. | Exhibited an anxiolytic-like effect. | [2] |
| Buspirone | Mouse | 1 - 10 | i.p. | Produced changes indicative of anxiety reduction. | [8] |
Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety-like behavior. The apparatus consists of a dark, enclosed compartment and a brightly illuminated compartment. Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| WAY-100635 | Mouse | Not Specified | Not Specified | Induced anxiolytic-like effects. | [9] |
| Buspirone | Mouse | 3.16 - 17.8 | i.p. | Significant increase in time spent in the lit area. | [10] |
| Buspirone | Mouse | 10.0 - 56.2 | p.o. | Anxiolytic-like activity observed. | [10] |
| Buspirone | Rat | 0.25 - 0.5 | Not Specified | Active in reversing mCPP-induced anxiety. | [11][12] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a compound by measuring the animal's exploration of open versus enclosed arms of a plus-shaped maze.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The test compound or vehicle is administered at a predetermined time before the test.
-
Each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera and analyzed for parameters such as:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box (LDB) Test
Objective: To evaluate the anxiolytic properties of a substance based on the conflict between the innate aversion of rodents to a brightly lit area and their exploratory drive.
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
Procedure:
-
Animals are acclimatized to the testing environment.
-
The test compound or vehicle is administered prior to the test.
-
Each animal is placed in the dark compartment at the beginning of the test.
-
The animal's behavior is recorded for a defined period (e.g., 5-10 minutes).
-
The following parameters are typically measured:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the light compartment.
-
Locomotor activity within each compartment.
-
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
Signaling Pathways and Experimental Workflow
Mechanism of Action at the 5-HT1A Receptor
The differential effects of this compound (represented by a generic antagonist) and buspirone stem from their distinct interactions with the 5-HT1A receptor.
Caption: Contrasting mechanisms of a 5-HT1A antagonist and buspirone.
General Experimental Workflow for Preclinical Anxiety Studies
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of test compounds in animal models.
Caption: Workflow for preclinical anxiolytic drug screening.
Discussion and Conclusion
The available preclinical data suggests that both 5-HT1A receptor antagonists and partial agonists like buspirone can exhibit anxiolytic-like properties. However, their efficacy can be model- and dose-dependent. Buspirone often displays an inverted U-shaped dose-response curve in the EPM test, with anxiolytic effects at lower doses.[6][7] In contrast, the 5-HT1A antagonist WAY-100635 has shown dose-dependent anxiolytic-like effects in a primate fear model, although its effects in rodent models can be more variable.[4][5]
The differing mechanisms of action—outright blockade of postsynaptic 5-HT1A receptors by antagonists versus the more nuanced partial agonism at postsynaptic receptors and full agonism at presynaptic autoreceptors by buspirone—likely underlie these differences in their preclinical profiles. The blockade of postsynaptic 5-HT1A receptors is hypothesized to prevent the anxiogenic effects of excessive serotonin release during stress. Buspirone's mechanism is thought to involve an initial reduction in serotonergic neuron firing due to autoreceptor activation, followed by a long-term desensitization of these autoreceptors, leading to enhanced serotonin neurotransmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of the selective 5-HT1A receptor antagonist WAY 100635 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Antagonist Activity of MM-77 Dihydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro antagonist activity of MM-77 dihydrochloride, a novel investigational compound. Due to the limited publicly available data on MM-77 dihydrochloride, this document will use the well-characterized ERBB2 (HER2) signaling pathway as a representative model to illustrate the validation process. The principles and experimental protocols described herein are broadly applicable to the characterization of various antagonist compounds. This guide will compare the hypothetical antagonist activity of MM-77 dihydrochloride with established ERBB2 inhibitors, Trastuzumab and Lapatinib, using supporting experimental data from existing literature.
Comparison of Antagonist Activity
To objectively assess the efficacy of a novel antagonist, its performance must be benchmarked against existing standards. This section provides a comparative analysis of the hypothetical antagonist activity of MM-77 dihydrochloride against the known ERBB2 inhibitors, Trastuzumab and Lapatinib. The data presented in the following tables are derived from published studies on these established inhibitors and serve as a reference for the expected performance of a potent ERBB2 antagonist.
Table 1: Comparative Efficacy in Cell Proliferation Assays
This table summarizes the half-maximal inhibitory concentration (IC50) values of Trastuzumab and Lapatinib in various cancer cell lines that overexpress ERBB2. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| MM-77 Dihydrochloride | BT-474 | MTT Assay | To be determined | - |
| SK-BR-3 | MTT Assay | To be determined | - | |
| Trastuzumab | SK-BR-3 | XTT Assay | 17.6 µg/ml | [1] |
| MDA-MB-453 | XTT Assay | 97.9 µg/ml | [1] | |
| OE19 / OE33 (Gastric) | Proliferation Assay | ~0.5 to ~1 µM | [2] | |
| MCF-7 | Cytotoxicity Assay | 1660 µg/ml | [3] | |
| Lapatinib | Multiple Cancer Lines | Proliferation Assay | <0.16 µM (average) | [4] |
| EGFR/ErbB2 overexpressing | Proliferation Assay | 0.09 - 0.21 µM | [5] | |
| Endometrial Cancer Lines | Proliferation Assay | 0.052 - 10.9 µmol | [6] |
Table 2: Inhibition of ERBB2 Phosphorylation
This table illustrates the ability of Lapatinib to inhibit the autophosphorylation of the ERBB2 receptor, a critical step in the activation of downstream signaling pathways. The IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of ERBB2 by 50%.
| Compound | Cell Line | Target | IC50 Value | Reference |
| MM-77 Dihydrochloride | BT-474 | p-ERBB2 | To be determined | - |
| Lapatinib | HN5 | ERBB2 Autophosphorylation | 80 nM | [5] |
| BT474 | ERBB2 Autophosphorylation | 60 nM | [5] | |
| Cell-free assay | ERBB2 Kinase Activity | 9.2 nM | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of antagonist activity. This section provides methodologies for key in vitro assays.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of MM-77 dihydrochloride on the proliferation of ERBB2-overexpressing cancer cells.
Materials:
-
ERBB2-overexpressing cell lines (e.g., BT-474, SK-BR-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MM-77 dihydrochloride, Trastuzumab, Lapatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of MM-77 dihydrochloride, Trastuzumab, and Lapatinib in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.[8]
Western Blot for ERBB2 Phosphorylation
Objective: To assess the inhibitory effect of MM-77 dihydrochloride on the phosphorylation of ERBB2 and its downstream signaling proteins (e.g., Akt).[9]
Materials:
-
ERBB2-overexpressing cell lines (e.g., BT-474)
-
MM-77 dihydrochloride
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERBB2 (Tyr1248), anti-ERBB2, anti-p-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of MM-77 dihydrochloride for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
To facilitate a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: ERBB2 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enhanced Antitumor Effect of Trastuzumab and Duligotuzumab or Ipatasertib Combination in HER-2 Positive Gastric Cancer Cells | MDPI [mdpi.com]
- 3. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Anxiolytic Profile of MM 77 Dihydrochloride: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of anxiolytic drug development, the quest for novel compounds with improved efficacy and favorable side-effect profiles is ongoing. This guide provides a comparative analysis of the in vivo anxiolytic effects of MM 77 dihydrochloride, a potent and selective postsynaptic 5-HT1A receptor antagonist, benchmarked against established anxiolytics, diazepam and buspirone. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuroscience and pharmacology.
Executive Summary
This compound has demonstrated anxiolytic-like activity in preclinical studies.[1] Its mechanism of action, centered on the antagonism of postsynaptic 5-HT1A receptors, presents a distinct pharmacological profile compared to benzodiazepines like diazepam (a positive allosteric modulator of GABA-A receptors) and azapirones like buspirone (a 5-HT1A receptor partial agonist). This guide synthesizes available in vivo data from murine models of anxiety, specifically focusing on the elevated plus maze (EPM) and open field test (OFT), to facilitate an objective comparison of these compounds.
Comparative In Vivo Anxiolytic Performance
The following tables summarize the quantitative data from preclinical studies in mice, evaluating the anxiolytic effects of this compound, diazepam, and buspirone in the elevated plus maze and open field tests.
Table 1: Elevated Plus Maze (EPM) - Anxiolytic Effects in Mice
| Compound | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| This compound | Data not available in EPM | The primary study focused on the forced swimming test in stressed mice.[1] | Briones-Aranda et al., 2005[1] |
| Diazepam | 0.5 - 3.0 | Dose-dependent increase in the percentage of time spent in open arms and the number of entries into open arms.[2] | Various sources[2][3] |
| Buspirone | 1.25 - 5.0 | Increased open arm entries and time spent in open arms, though effects can be inconsistent across studies.[4][5] | Various sources[4][5] |
Table 2: Open Field Test (OFT) - Anxiolytic and Locomotor Effects in Mice
| Compound | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| This compound | Data not available in OFT | The primary study focused on the forced swimming test in stressed mice.[1] | Briones-Aranda et al., 2005[1] |
| Diazepam | 0.5 - 3.0 | Generally decreases locomotor activity at higher doses; anxiolytic effects (increased time in center) can be confounded by sedation. | Various sources |
| Buspirone | 1.0 - 5.0 | Mixed effects on locomotor activity; may increase or have no effect on time spent in the center. | Various sources |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: this compound, diazepam, buspirone, or vehicle is administered intraperitoneally (i.p.) at the specified doses, typically 30 minutes before testing.
-
Test Initiation: Each mouse is placed in the center of the maze, facing an open arm.
-
Data Collection: The behavior of the mouse is recorded for a 5-minute period using a video-tracking system. Key parameters measured include:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Data Analysis: Anxiolytic activity is inferred from a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms. Total arm entries are used as a measure of general locomotor activity.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. The apparatus is a square arena with walls to prevent escape. Rodents naturally tend to stay close to the walls (thigmotaxis), and an increase in exploration of the central, more exposed area is indicative of reduced anxiety.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered i.p. 30 minutes before the test.
-
Test Initiation: Each mouse is placed in the center of the open field arena.
-
Data Collection: The animal's behavior is recorded for a specified duration (e.g., 5-10 minutes) using a video-tracking system. Key parameters measured include:
-
Time spent in the center of the arena (s)
-
Time spent in the periphery of the arena (s)
-
Total distance traveled (cm)
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent in the center of the arena. Total distance traveled provides a measure of overall locomotor activity.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Figure 1. Signaling pathway of this compound.
Figure 2. Experimental workflow for the Elevated Plus Maze test.
Discussion and Future Directions
The primary in vivo evidence for the anxiolytic-like effects of this compound comes from a study utilizing the forced swimming test in stressed mice.[1] While this model is valuable for assessing antidepressant and stress-coping behaviors, direct comparative data in standard anxiety models like the EPM and OFT are currently lacking in the public domain. The available data for diazepam and buspirone in these models provide a crucial benchmark for the anxiolytic potential of novel compounds.
Future in vivo studies on this compound should prioritize its evaluation in the elevated plus maze and open field test to provide a more direct comparison with established anxiolytics. Dose-response studies would be essential to determine its potency and therapeutic window. Furthermore, investigating its effects on locomotor activity is crucial to dissociate true anxiolytic effects from potential sedative or motor-impairing side effects. A comprehensive understanding of its pharmacological profile in these validated anxiety models will be instrumental in determining its potential as a novel therapeutic agent for anxiety disorders.
References
- 1. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of 5-HT1A antagonists including MM 77
A Head-to-Head Comparison of 5-HT1A Antagonists, Including MM-77
For researchers and professionals in drug development, the selection of a suitable 5-HT1A antagonist is a critical decision influenced by factors such as binding affinity, selectivity, and functional activity. This guide provides a comprehensive, data-driven comparison of several prominent 5-HT1A antagonists, with a special focus on MM-77, to facilitate informed decision-making in research and development.
Introduction to 5-HT1A Receptor Antagonism
The 5-HT1A receptor, a member of the serotonin receptor family, is a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including anxiety, depression, and cognition. Antagonists of this receptor are valuable tools for basic research and have therapeutic potential. Their mechanisms can range from "silent" antagonism, where they block the receptor without intrinsic activity, to "inverse agonism," where they reduce the basal activity of the receptor.
Quantitative Comparison of 5-HT1A Antagonists
The following tables summarize the binding affinities and functional characteristics of MM-77 and other key 5-HT1A antagonists based on available experimental data.
Table 1: Binding Affinity of Antagonists for the 5-HT1A Receptor
| Compound | Receptor Subtype | Ki (nM) | pIC50 | Kd (nM) | pA2 | Species/System | Reference(s) |
| MM-77 | 5-HT1A | Data Not Available | - | - | - | - | [1] |
| WAY-100635 | 5-HT1A | 0.39 | 8.87 | 0.10 | 9.71 | Rat Hippocampus, CHO cells | [2][3][4] |
| Spiperone | 5-HT1A | - | - | - | - | Human (recombinant) | [5] |
| Lecozotan | 5-HT1A | 1.6 (agonist site), 4.5 (antagonist site) | - | - | - | Human (cloned) | [6] |
| DU-125530 | 5-HT1A | ~0.7 | - | - | - | Rat and Human Brain | [7] |
Table 2: Selectivity Profile of 5-HT1A Antagonists
| Compound | Primary Target | Secondary Target(s) | Selectivity Notes | Reference(s) |
| MM-77 | 5-HT1A (postsynaptic) | α1-adrenoceptor | Displays some characteristics of a 5-HT1A agonist and an adrenoceptor antagonist. | [8] |
| WAY-100635 | 5-HT1A | Dopamine D4 (agonist) | Over 100-fold selectivity for 5-HT1A over other 5-HT subtypes and major CNS receptors. | [2][3][4] |
| Spiperone | Dopamine D2, 5-HT2A, 5-HT1A | 5-HT2C, 5-HT7 | A widely used pharmacological tool with potent antagonist activity at multiple receptors. | [9] |
| Lecozotan | 5-HT1A | >60 other binding sites | >60-fold selectivity for 5-HT1A. | [6] |
| DU-125530 | 5-HT1A | Dopamine D2, α1-adrenoceptors | ≥10-fold selectivity for 5-HT1A versus other monoaminergic receptors. | [7] |
Table 3: Functional Activity of 5-HT1A Antagonists
| Compound | Functional Activity | Key Findings | Reference(s) |
| MM-77 | Postsynaptic Antagonist | Exhibits anxiolytic-like activity. Can block the effects of the 5-HT1A agonist 8-OH-DPAT. | [1] |
| WAY-100635 | Silent Antagonist (Neutral Antagonist) | No evidence of agonist or partial agonist activity. Blocks agonist-induced effects both in vitro and in vivo. | [2][3][5][10] |
| Spiperone | Inverse Agonist | Inhibits the basal activity of the 5-HT1A receptor in some systems. | [5] |
| Lecozotan | Silent Antagonist | Devoid of agonist activity; potently blocks agonist-induced cAMP response. | [6] |
| DU-125530 | Silent Antagonist | Antagonizes both pre- and post-synaptic 5-HT1A receptors without intrinsic activity. | [7][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental procedures relevant to the study of 5-HT1A antagonists.
Figure 1: 5-HT1A Antagonist Signaling Pathway
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Postsynaptic Action of MM-77 Dihydrochloride: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comparative analysis of MM-77 dihydrochloride, a potent and selective postsynaptic antagonist of the 5-HT1A receptor. We will delve into its pharmacological profile, comparing it with the well-characterized antagonist WAY-100635 and the agonist 8-OH-DPAT, supported by experimental data and detailed protocols.
Quantitative Comparison of 5-HT1A Receptor Ligands
The following table summarizes the binding affinity (Ki) and functional potency (IC50/pA2) of MM-77 dihydrochloride and comparator compounds at the 5-HT1A receptor. This data is crucial for assessing the potency and selectivity of these ligands.
| Compound | Action | Binding Affinity (Ki) (nM) | Functional Potency |
| MM-77 dihydrochloride | Postsynaptic Antagonist | Data not available in searched literature | Effective in blocking 8-OH-DPAT-induced effects in vivo |
| WAY-100635 | Antagonist | 0.39 | IC50 = 0.91 nM, pA2 = 9.71[1] |
| 8-OH-DPAT | Agonist | ~1 (pKi ~9) | EC50 = ~1.8 nM (pIC50 = 8.19)[2][3] |
Note: Specific quantitative data for MM-77 dihydrochloride's Ki and IC50/pA2 values were not available in the public domain literature searched. The original characterization by Mokrosz et al. (1994) is the likely source of this data but was not accessible.
Experimental Protocols
To confirm the postsynaptic antagonist activity of a compound like MM-77 dihydrochloride, two primary experimental approaches are employed: radioligand binding assays and functional assays, such as electrophysiology.
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of MM-77 dihydrochloride for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test compound: MM-77 dihydrochloride.
-
Reference compound: WAY-100635.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% BSA).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of the test compound (MM-77) or reference compound (WAY-100635).
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology Assay (In Vitro Slice Electrophysiology)
This functional assay directly measures the effect of a compound on the electrical activity of neurons. To confirm antagonist activity, the ability of the test compound to block the effects of a known agonist is assessed.
Objective: To determine the functional antagonist potency (pA2) of MM-77 dihydrochloride at postsynaptic 5-HT1A receptors.
Materials:
-
Brain slices containing a region with a high density of postsynaptic 5-HT1A receptors (e.g., hippocampus or cortex).
-
Artificial cerebrospinal fluid (aCSF).
-
5-HT1A receptor agonist: 8-OH-DPAT.
-
Test compound: MM-77 dihydrochloride.
-
Electrophysiology recording setup (amplifier, micromanipulator, data acquisition system).
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron in the target brain region. Record baseline neuronal activity (e.g., membrane potential, firing rate).
-
Agonist Application: Apply a known concentration of 8-OH-DPAT to the bath and record the resulting change in neuronal activity (typically a hyperpolarization and decrease in input resistance for 5-HT1A receptor activation).
-
Antagonist Application: After washing out the agonist, pre-incubate the slice with a specific concentration of MM-77 dihydrochloride.
-
Co-application: While in the presence of MM-77, re-apply the same concentration of 8-OH-DPAT and record the neuronal response.
-
Data Analysis: Compare the response to 8-OH-DPAT in the absence and presence of MM-77. A reduction in the agonist-induced effect indicates antagonist activity. By testing a range of antagonist concentrations against a fixed agonist concentration, a Schild plot can be constructed to determine the pA2 value, a measure of competitive antagonist potency.
Signaling Pathway of Postsynaptic 5-HT1A Receptor Antagonism
Caption: Postsynaptic 5-HT1A receptor signaling and its blockade by MM-77.
Discussion of Alternatives
WAY-100635 is a widely used and well-characterized selective 5-HT1A receptor antagonist.[1] Its high affinity and potent antagonist activity, as demonstrated by its low Ki and IC50 values, make it a gold standard for in vitro and in vivo studies of the 5-HT1A receptor.[1] One notable characteristic of WAY-100635 is that it is a "silent" antagonist, meaning it has no intrinsic agonist activity. However, it is important to note that some research suggests WAY-100635 may also act as a potent full agonist at the D4 receptor, which could be a confounding factor in some experimental contexts.[4]
In contrast, while MM-77 is described as a potent postsynaptic antagonist, the lack of readily available quantitative binding and functional data makes a direct potency comparison with WAY-100635 challenging. Furthermore, some reports suggest that MM-77 may possess some partial agonist activity and also interact with α1-adrenoceptors, which could influence its overall pharmacological profile and specificity.
For functional studies, 8-OH-DPAT remains the prototypical selective 5-HT1A receptor agonist.[2] Its ability to induce a clear and robust response, such as neuronal hyperpolarization, makes it an excellent tool for characterizing the antagonist properties of compounds like MM-77 in functional assays.
Conclusion
MM-77 dihydrochloride is a recognized postsynaptic antagonist of the 5-HT1A receptor. While in vivo studies have confirmed its ability to block the effects of 5-HT1A agonists, a comprehensive understanding of its potency and selectivity requires quantitative data from in vitro binding and functional assays.[5] For researchers investigating the role of postsynaptic 5-HT1A receptors, MM-77 presents a valuable tool, though careful consideration of its potential for partial agonism and off-target effects is warranted. Direct comparison with well-characterized antagonists like WAY-100635, using standardized experimental protocols as outlined in this guide, is essential for a complete pharmacological characterization.
References
MM 77 Dihydrochloride: A Comparative Analysis for 5-HT1A Receptor Antagonism
For researchers and drug development professionals investigating the serotonergic system, the selection of a specific 5-HT1A receptor antagonist is a critical decision that can significantly impact experimental outcomes. While established antagonists like WAY-100635 and spiperone are well-characterized, the emergence of alternative compounds such as MM 77 dihydrochloride warrants a thorough comparative evaluation. This guide provides an objective analysis of this compound in the context of these established alternatives, supported by available experimental data and detailed methodologies.
This compound is described as a potent and fairly selective 5-HT1A ligand, functioning as a full antagonist at postsynaptic receptors.[1] In contrast, WAY-100635 is a well-documented potent and selective "silent" antagonist, while spiperone is a non-selective antagonist with high affinity for multiple receptor types, including dopamine D2, 5-HT1A, and 5-HT2A receptors.[2] Spiperone has also been shown to act as an inverse agonist in certain experimental systems, meaning it can reduce the basal activity of the receptor.[3]
Comparative Pharmacological Data
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Ki (nM) | IC50 (nM) | Species/System |
| This compound | Data not available | Data not available | |
| WAY-100635 | 0.39 - 0.84[4] | 0.91 - 2.2[4] | Human/Rat recombinant |
| Spiperone | ~6.0 - 20.0 | Data not available | Human/Rat recombinant |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity; lower values indicate higher affinity.
Table 2: Receptor Selectivity Profile (Ki in nM)
| Compound | 5-HT1A | Dopamine D2 | Dopamine D4 | α1-Adrenergic | 5-HT2A |
| This compound | Potent | Data not available | Data not available | Moderate (pA₂=6.81, non-competitive) | Data not available |
| WAY-100635 | 0.39 [4] | 940[4] | 3.3 - 16[4] | ~250[4] | >100 nM |
| Spiperone | ~6.0 - 20.0 | Potent (~0.16) | Potent | Moderate | Potent (~1.0) |
This table illustrates the multi-receptor binding profile of spiperone and the high selectivity of WAY-100635 for the 5-HT1A receptor. MM 77 has been shown to have off-target effects at the α1-adrenergic receptor.
Signaling Pathways and Experimental Workflows
To understand how the efficacy of these antagonists is determined, it is essential to visualize the underlying molecular mechanisms and experimental procedures.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular levels of cyclic AMP (cAMP). Antagonists like MM 77 and WAY-100635 block this process by preventing agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Cross-Validation of MM 77 Dihydrochloride: A Comparative Analysis Against Standard 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MM 77 dihydrochloride with other established 5-HT1A receptor antagonists. The data presented herein is collated from various studies to facilitate an objective evaluation of its performance and to support the cross-validation of experimental findings.
This compound is recognized as a potent and selective postsynaptic antagonist of the 5-HT1A receptor.[1][2] Its utility in preclinical research, particularly in studies related to anxiety and stress, necessitates a thorough understanding of its pharmacological profile in comparison to other commonly used research tools such as WAY-100635, Spiperone, and Pindolol. This guide aims to provide that comparative context through quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of 5-HT1A Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of this compound and other selected antagonists. These values are critical for interpreting experimental results and for selecting the appropriate tool compound for a given study.
| Compound | Receptor Target | Parameter | Value | Species | Reference |
| This compound | 5-HT1A | pIC50 (vs. Electrical Stimulation) | 7.05 ± 0.01 | Mouse | [1] |
| α1-adrenoceptor | pA2 (vs. Phenylephrine) | 6.81 ± 0.084 | Mouse | [1] | |
| WAY-100635 | 5-HT1A | Ki | 0.39 nM | Human | [3] |
| 5-HT1A | pIC50 (vs. Electrical Stimulation) | 6.85 ± 0.1 | Mouse | [1] | |
| α1-adrenoceptor | pA2 (vs. Phenylephrine) | 7.05 ± 0.08 | Mouse | [1] | |
| Dopamine D4 | Ki | 16 nM | Human | [3] | |
| Spiperone | 5-HT1A | Ki | ~10-20 nM | Human | [4][5] |
| Dopamine D2 | Ki | ~0.1-0.3 nM | Human | [4][5] | |
| 5-HT2A | Ki | ~1-5 nM | Human | [4][5] | |
| Pindolol | 5-HT1A | Ki | 6.4 nM | Human | [6] |
| β-adrenergic receptors | High | Various | Various | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used to characterize 5-HT1A receptor antagonists.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes from cells expressing the 5-HT1A receptor (e.g., HEK293-h5-HT1A) or from brain regions rich in this receptor (e.g., hippocampus) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [³H]WAY-100635) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (e.g., [³⁵S]GTPγS Binding)
This assay measures the ability of an antagonist to block agonist-induced G-protein activation.
-
Membrane Preparation: As described in the radioligand binding assay.
-
Incubation: Membranes are incubated with a sub-maximal concentration of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT), [³⁵S]GTPγS, GDP, and varying concentrations of the antagonist (e.g., this compound).
-
G-protein Activation: The agonist stimulates the receptor to exchange GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS incorporated into the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding is determined (IC50). This value reflects the functional potency of the antagonist.
Ex Vivo Tissue Bath Assay (for pA2 determination)
This assay assesses the functional antagonism in an isolated tissue preparation.
-
Tissue Preparation: A tissue that exhibits a functional response to 5-HT1A receptor activation, such as the mouse vas deferens, is isolated and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The tissue is stimulated electrically to induce a contractile response.
-
Agonist Response: A 5-HT1A agonist is added to inhibit the electrically induced contraction.
-
Antagonist Challenge: The tissue is pre-incubated with varying concentrations of the antagonist (e.g., this compound) before the addition of the agonist.
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist is measured. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated using a Schild plot analysis.
Visualizing the Mechanism of Action
To understand how this compound and other antagonists exert their effects, it is essential to visualize the signaling pathways they modulate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kirj.ee [kirj.ee]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MM-77 Dihydrochloride and NAN-190: Efficacy and Potency at the 5-HT1A Receptor
An Objective Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparison of two prominent research compounds, MM-77 dihydrochloride and NAN-190, both recognized for their interaction with the serotonin 1A (5-HT1A) receptor. The following sections present a comprehensive overview of their pharmacological profiles, supported by available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action and relevant experimental workflows.
Introduction to the Compounds
MM-77 dihydrochloride is a potent and selective ligand for the 5-HT1A receptor, where it is characterized primarily as a full antagonist at postsynaptic receptors.[1][2] Its chemical name is 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride. It has been investigated for its potential anxiolytic-like activities.[3]
NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is a well-studied compound that also demonstrates high affinity for the 5-HT1A receptor.[4] Its pharmacological profile is complex, exhibiting properties of a competitive antagonist at postsynaptic 5-HT1A receptors.[5][6] However, some studies suggest it may act as a mixed agonist/antagonist, potentially functioning as an agonist at presynaptic 5-HT1A autoreceptors.[7] Beyond the serotonergic system, NAN-190 has also been identified as a potent blocker of Nav1.7 sodium channels and α1-adrenoceptors, contributing to its analgesic properties in inflammatory pain models.[4][8]
Quantitative Data Comparison
The potency and efficacy of these compounds are best understood through quantitative analysis of their binding affinity and functional activity. While both are recognized as potent 5-HT1A antagonists, substantially more quantitative data is publicly available for NAN-190.
| Compound | Target(s) | Assay Type | Parameter | Value | Species | Reference |
| MM-77 dihydrochloride | 5-HT1A Receptor | - | - | Described as "highly potent" | - | [1] |
| NAN-190 | 5-HT1A Receptor | Adenylyl Cyclase Assay | KB | 1.9 nM | Rat | [5] |
| 5-HT1A Receptor | Phosphoinositide Turnover | IC50 | 29 nM | Rat | [4] | |
| α1-adrenoceptor | Phosphoinositide Turnover | IC50 | 0.16 nM | Rat | [4] | |
| Nav1.7 Sodium Channel | Whole-Cell Patch Clamp | IC50 | State-dependent; 10-fold more potent on inactivated vs. rest state | - | [8] |
Table 1: Summary of reported quantitative data for MM-77 dihydrochloride and NAN-190. KB represents the equilibrium dissociation constant for an antagonist. IC50 is the half-maximal inhibitory concentration.
Signaling Pathways and Mechanism of Action
Both compounds primarily exert their effects by blocking the canonical 5-HT1A receptor signaling pathway. As a Gi/o-coupled receptor, 5-HT1A activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like MM-77 and NAN-190 prevent this action.
Caption: 5-HT1A receptor antagonist mechanism of action.
NAN-190's complex profile suggests it differentiates between presynaptic and postsynaptic receptors. At postsynaptic sites, it acts as an antagonist, while at presynaptic autoreceptors, it may have agonist-like effects, reducing serotonin release.
Caption: Dual presynaptic and postsynaptic action of NAN-190.
Experimental Protocols
The characterization of compounds like MM-77 and NAN-190 relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cultured cells expressing the 5-HT1A receptor in an appropriate buffer (e.g., Tris-HCl). Centrifuge to pellet membranes and resuspend to a final protein concentration.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (MM-77 or NAN-190).
-
Nonspecific Binding: A parallel set of wells containing a high concentration of a known, non-radiolabeled ligand (e.g., serotonin) is used to determine nonspecific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation
This assay measures a compound's functional effect (agonist, antagonist, or inverse agonist) on the Gi/o-coupled 5-HT1A receptor by quantifying changes in intracellular cAMP.
Objective: To determine if a compound is a functional antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed cells into a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Aspirate media and pre-incubate cells with varying concentrations of the antagonist (MM-77 or NAN-190) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of a Gs activator (e.g., forskolin) to stimulate adenylyl cyclase and raise basal cAMP levels. Simultaneously, add a fixed, sub-maximal concentration of a 5-HT1A agonist (e.g., 5-CT) to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), stop the reaction and lyse the cells.
-
Quantification: Measure cAMP levels in the cell lysate using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).[9][10][11][12]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. A successful antagonist will reverse the agonist's inhibitory effect, causing cAMP levels to return towards the level seen with forskolin alone. Calculate the IC50 or KB value from the resulting dose-response curve.[5]
Caption: Workflow for a functional cAMP antagonist assay.
Efficacy and Potency Comparison Summary
-
Potency: Based on available data, NAN-190 is a highly potent antagonist at 5-HT1A receptors, with a KB value of 1.9 nM in functional assays.[5] It is also exceptionally potent at α1-adrenoceptors (IC50 = 0.16 nM).[4] While quantitative data for MM-77 is scarce in the reviewed literature, it is consistently described as a "highly potent" antagonist, suggesting its affinity is also likely in the low nanomolar range.[3]
-
Selectivity & Efficacy: MM-77 is characterized as a fairly selective and full antagonist at postsynaptic 5-HT1A receptors. In contrast, NAN-190 has a more complex profile. While it is a potent postsynaptic 5-HT1A antagonist, it exhibits significant blocking activity at other targets (Nav1.7, α1-adrenoceptors) and may have opposing agonist-like effects at presynaptic 5-HT1A autoreceptors.[4][8] This "multi-target" profile could be advantageous for certain therapeutic applications, such as pain, but may be a confounding factor in studies aiming for selective 5-HT1A antagonism.
Conclusion
Both MM-77 dihydrochloride and NAN-190 are valuable pharmacological tools for investigating the 5-HT1A receptor system.
-
MM-77 dihydrochloride appears to be a more straightforward, selective postsynaptic 5-HT1A antagonist, making it a suitable choice for experiments where clean antagonism of this specific receptor population is desired.
-
NAN-190 is a more extensively characterized compound with a multifaceted pharmacological profile. Its potent antagonism at 5-HT1A receptors is well-documented, but researchers must consider its additional activities at Nav1.7 channels and α1-adrenoceptors, as well as its potential presynaptic agonist effects, which could influence experimental outcomes.
The choice between these two compounds should be guided by the specific research question, the required level of receptor selectivity, and the potential influence of off-target effects on the biological system under investigation.
References
- 1. abmole.com [abmole.com]
- 2. MM 77 dihydrochloride | CAS 159187-70-9 | MM77 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of MM 77 Dihydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of MM 77 dihydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is paramount for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following steps outline the recommended procedure:
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: this compound should be treated as hazardous chemical waste.
-
Segregation: It is critical to segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash, sharps, or other incompatible chemical waste. Keep it in a designated and separate container for solid organic chemical waste.
Step 2: Container Selection and Labeling
-
Container Choice: Utilize a designated, leak-proof, and chemically compatible container for the collection of solid this compound waste. The container must be in good condition, with a secure-fitting lid.
-
Labeling: Immediately upon starting a waste container, it must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when the first waste was added to the container.
-
Step 3: Waste Collection and Accumulation
-
Solid Waste: For spills or residual amounts of this compound, carefully sweep up the solid material to avoid creating dust and place it into the designated hazardous waste container.[1]
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, should also be disposed of in the same hazardous waste container.
-
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[1]
Step 4: On-Site Storage
-
Storage Location: The sealed hazardous waste container should be stored in a designated satellite accumulation area within the laboratory or a central chemical waste storage facility. This area must be secure and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or bin, to mitigate any potential leaks or spills.
Step 5: Disposal of Empty Containers
-
To be considered non-hazardous, an empty container that once held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing and ensuring the container is clean, the label should be removed or defaced, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.
Step 6: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or equivalent safety office is the primary point of contact for the final disposal of hazardous waste. They will provide specific instructions and arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste manifest forms as required by your EHS department and the disposal company. This documentation is a legal requirement to track the hazardous waste from its point of generation to its final disposal site.
Environmental Precautions
A critical aspect of the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical or its containers be disposed of in the regular trash without proper decontamination, nor should it be allowed to enter drains or waterways.[1]
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety department for guidance on the proper disposal of chemical waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for MM 77 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling MM 77 dihydrochloride, a potent postsynaptic 5-HT1A receptor antagonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound, identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride (CAS Number: 159187-70-9), requires careful handling due to its potent biological activity.[1][2][3] This document outlines the necessary personal protective equipment (PPE), operational procedures for handling and storage, and proper disposal methods.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₇N₃O₃ · 2HCl |
| Molecular Weight | 418.36 g/mol [2] |
| CAS Number | 159187-70-9[1][2][4] |
| Purity | >97%[4] |
| Solubility (25°C) | DMSO: 31.38 mg/mL[1] |
| Recommended Long-Term Storage | -20°C[1][4] |
| Recommended Short-Term Storage | 2-8°C[4] |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound:
-
Eye Protection: Use chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Wear nitrile rubber gloves.[4] Regularly inspect gloves for any signs of degradation or puncture.
-
Respiratory Protection: For operations that may generate dust, a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are recommended as a backup to engineering controls.[4] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]
Handling Procedures
-
Designated Handling Area: All handling of this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: This compound is a powder; take care to avoid generating dust during weighing and transfer.[4]
-
Prevent Contact: Avoid all contact with eyes, skin, and clothing.[4] Do not ingest or inhale the compound.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.[4]
Storage Protocols
Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Temperature: For long-term storage, maintain a temperature of -20°C. For short-term storage, 2-8°C is acceptable.[4]
Emergency and First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4]
-
After Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[4]
-
After Eye Contact: Flush the eyes with plenty of water, ensuring to separate the eyelids. Remove contact lenses if present and easy to do so.[4]
-
After Swallowing: Wash out the mouth with water. Do not induce vomiting.[4]
In all cases of exposure, seek immediate medical attention.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Containment: Collect all waste, including unused compound and contaminated materials (e.g., gloves, weighing paper), in a suitable, closed container labeled for chemical waste.[4]
-
Disposal: Arrange for disposal with a licensed professional waste disposal service. Do not allow the product to enter drains.[4]
Signaling Pathway and Experimental Workflow
This compound is a potent antagonist of the postsynaptic 5-HT1A receptor.[3] The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound as a 5-HT1A receptor antagonist.
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
